Technical Documentation Center

2,9-Diazaspiro[5.5]undecan-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,9-Diazaspiro[5.5]undecan-3-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 2,9-Diazaspiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals Abstract The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid, three-dimensional structure t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise vectoral presentation of chemical functionalities. This guide provides a comprehensive overview of the core basic properties of a specific, yet underexplored isomer, 2,9-diazaspiro[5.5]undecan-3-one. Due to a notable scarcity of direct experimental data for this compound in peer-reviewed literature, this document establishes a foundational understanding by integrating data from closely related analogs, computational predictions, and established principles of organic chemistry. We will delve into its chemical structure, propose synthetic and analytical methodologies, and present a reasoned estimation of its fundamental physicochemical properties. This guide is intended to serve as a robust starting point for researchers initiating projects involving this promising, yet largely uncharacterized, chemical entity.

Introduction to the 2,9-Diazaspiro[5.5]undecan-3-one Scaffold

The 2,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom, the spirocenter. The "-3-one" designation indicates the presence of a carbonyl group at the 3-position, forming a lactam (a cyclic amide). Specifically, in the 2,9-isomer, the nitrogen atoms are located at positions 2 and 9. This arrangement, featuring a six-membered lactam (a δ-lactam), imparts distinct chemical characteristics compared to other isomers.

The spirocyclic nature of this molecule class reduces conformational flexibility, which can be advantageous in drug design by minimizing the entropic penalty upon binding to a biological target.[1] Lactams, in general, are found in a wide array of biologically active compounds and are considered valuable pharmacophores.[2] Spiro-lactams, in particular, have been investigated for a range of therapeutic applications, including antimicrobial and anti-HIV agents.[3][4][5] The specific substitution pattern of 2,9-diazaspiro[5.5]undecan-3-one, with its secondary amine at position 9 and the lactam at position 3, offers versatile points for chemical modification to explore structure-activity relationships (SAR).

Physicochemical and Basic Properties

Property2,9-Diazaspiro[5.5]undecan-3-one3,9-Diazaspiro[5.5]undecan-2-one (Isomer for Comparison)Data Type
Molecular Formula C₉H₁₆N₂OC₉H₁₆N₂O-
Molecular Weight 168.24 g/mol 168.24 g/mol [6]-
Melting Point Not availableNot availableExperimental
Boiling Point Not availableNot availableExperimental
pKa (most basic) Not availableNot availablePredicted
logP Not available-0.2[6]Predicted (XLogP3)
Solubility Not availableNot availableExperimental

Causality Behind Properties:

  • Basicity (pKa): The basicity of 2,9-diazaspiro[5.5]undecan-3-one will be primarily determined by the secondary amine at the 9-position. The lactam nitrogen at the 2-position is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the secondary amine is expected to be in the range of typical aliphatic secondary amines (around 10-11). This basic center is a key handle for salt formation, which can be used to modulate solubility and crystallinity.

  • Lipophilicity (logP): The predicted logP for the isomeric 3,9-diazaspiro[5.5]undecan-2-one is slightly negative, suggesting a degree of hydrophilicity.[6] This is reasonable given the presence of two nitrogen atoms and a carbonyl group, which can participate in hydrogen bonding. The 2,9-isomer is expected to have a similar logP value. The ability to tune lipophilicity through substitution at the 9-position is a critical aspect of its potential in drug development.

  • Solubility: The aqueous solubility of the free base is likely to be moderate, influenced by its ability to form hydrogen bonds. Solubility can be significantly increased by forming a salt, such as the commercially available dihydrochloride salt. The choice of counter-ion can be a strategic tool to optimize the pharmaceutical properties of derivatives.

Synthesis and Characterization

While a specific, detailed synthesis for 2,9-diazaspiro[5.5]undecan-3-one is not described in the available literature, a general synthetic strategy for spiro-δ-lactams can be proposed based on established organic chemistry principles.

Hypothetical Synthetic Workflow

A plausible synthetic approach could involve the construction of a suitable piperidine precursor followed by an intramolecular cyclization to form the spiro-lactam ring.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization and Final Product A Commercially Available Piperidone Derivative B Introduction of Cyano or Nitro Group A->B C Functional Group Interconversion B->C D Key Piperidine Precursor C->D E Intramolecular Cyclization D->E F 2,9-Diazaspiro[5.5]undecan-3-one E->F

Caption: A generalized synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one.

Step-by-Step Hypothetical Protocol

PART 1: Synthesis of a Key Piperidine Precursor

  • Starting Material: Begin with a suitable, commercially available 4-piperidone derivative, for example, N-benzyl-4-piperidone. The benzyl group can serve as a protecting group for the nitrogen.

  • Introduction of a Carbon-Nitrogen Moiety: A key step is the introduction of a side chain at the 4-position that contains a nitrogen precursor. This could be achieved through various methods, such as a Strecker synthesis or a Henry (nitro-aldol) reaction.

    • Causality: The choice of reaction depends on the desired oxidation state of the nitrogen in the side chain and the overall synthetic strategy. The Henry reaction, for instance, introduces a nitro group that can be subsequently reduced to an amine.

  • Functional Group Manipulations: The introduced functional group would then be elaborated. For example, a nitrile from a Strecker synthesis could be reduced to a primary amine. A nitro group from a Henry reaction would also be reduced to a primary amine. This would be followed by the introduction of a three-carbon chain with a terminal carboxylic acid or ester functionality, which is required for the final lactam formation.

  • Formation of the Piperidine Precursor: This would result in a 4,4-disubstituted piperidine with one substituent being an aminoalkyl chain and the other being a carboxyalkyl chain.

PART 2: Spirocyclization and Deprotection

  • Intramolecular Amide Bond Formation: The key spirocyclization step would be an intramolecular amide bond formation between the primary amine on one side chain and the carboxylic acid (or its activated form) on the other. This would form the six-membered lactam ring.

    • Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) could be employed to facilitate this cyclization. The rigidity of the piperidine ring may favor this intramolecular reaction.

  • Deprotection: If a protecting group was used on the piperidine nitrogen (e.g., benzyl), it would be removed in the final step (e.g., by hydrogenolysis) to yield the target 2,9-diazaspiro[5.5]undecan-3-one.

Characterization and Purity Assessment

A rigorous characterization of the synthesized 2,9-diazaspiro[5.5]undecan-3-one would be essential to confirm its structure and assess its purity.

G A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation B->D H Final Characterized Compound C->H E 1H & 13C NMR D->E F Mass Spectrometry (HRMS) D->F G FT-IR Spectroscopy D->G E->H F->H G->H

Caption: A standard workflow for the purification and characterization of a novel compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all protons and their respective connectivities. Key signals would include those for the CH₂ groups of the two piperidine rings and the NH protons of the lactam and the secondary amine.

    • ¹³C NMR: Would confirm the number of unique carbon atoms, with a characteristic signal for the carbonyl carbon of the lactam in the range of 170-180 ppm.

    • 2D NMR (COSY, HSQC, HMBC): Would be crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic structure.[7][8]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecule, confirming its elemental composition (C₉H₁₆N₂O).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis: A reversed-phase HPLC method would be developed to assess the purity of the final compound. A suitable method might use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic analyte.[9][10][11]

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the N-H stretch of the secondary amine and the lactam, as well as a strong C=O stretch for the lactam carbonyl group (typically around 1650 cm⁻¹).

Potential Applications in Drug Discovery

The 2,9-diazaspiro[5.5]undecan-3-one scaffold holds potential in various areas of drug discovery due to the privileged nature of both the spirocyclic core and the lactam moiety.

  • Central Nervous System (CNS) Targets: The rigid structure is well-suited for targeting receptors and enzymes in the CNS where specific conformations are often required for activity. Related diazaspiro[5.5]undecane derivatives have been investigated as GABA receptor antagonists.[12]

  • Antiviral and Antiparasitic Agents: Spiro-lactams have shown promise as antiviral (including anti-HIV) and antiplasmodial agents.[4][5][13] The 2,9-diazaspiro[5.5]undecan-3-one core could serve as a novel template for the development of new therapeutics in this area.

  • Metabolic Diseases: The broader class of diazaspiro[5.5]undecanes has been explored as CCR5 antagonists, which have implications in various diseases, including metabolic disorders.[14]

Conclusion

2,9-Diazaspiro[5.5]undecan-3-one represents a chemical entity with significant potential for exploration in medicinal chemistry. While direct experimental data on its basic properties are currently lacking, this guide provides a comprehensive foundational framework for researchers. By leveraging data from analogous structures, outlining plausible synthetic and analytical methodologies, and highlighting potential therapeutic applications, we have aimed to de-risk the initial stages of research into this promising scaffold. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of 2,9-diazaspiro[5.5]undecan-3-one and its derivatives, which will undoubtedly pave the way for new discoveries in drug development.

References

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28217–28229. [Link]

  • Baviskar, A. T., & Bhaisware, S. (2024). Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Synlett. [Link]

  • Alves, M. J., Bártolo, A., & Pinho e Melo, T. M. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(38), 6883–6905. [Link]

  • Alves, M. J., Bártolo, A., Restrepo, J., Sanfeliciano, M. A. G., Serrador, J. M., & Pinho e Melo, T. M. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 709663. [Link]

  • Alves, M. J., Bártolo, A., & Pinho e Melo, T. M. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European journal of medicinal chemistry, 219, 113439. [Link]

  • Bazgir, A., Khanaposhtani, M. M., & Ghahremanzadeh, R. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8(3), 67-72. [Link]

  • ResearchGate. (n.d.). General structures of spirocyclic β‐ and δ‐lactams. Retrieved from [Link]

  • ResearchGate. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]

  • Alves, M. J., & Pinho e Melo, T. M. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5463-5499. [Link]

  • Bissy, D., Gellis, A., & Vanelle, P. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13262–13277. [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). High Pressure Liquid Chromatography Analysis of Alkaloids. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(1), 123-129. [Link]

  • PubChemLite. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]

  • Malaria World. (2020). NOT Open Access | HPLC-DAD-SPE-NMR isolation of tetracyclic spiro-alkaloids with antiplasmodial activity from the seeds of Erythrina latissima. [Link]

  • The Pherobase. (n.d.). NMR: (R)-1,7-Dioxaspiro[5.5]undecane|R-olean|C9H16O2. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecan-2-one. Retrieved from [Link]

  • Plu.mx. (n.d.). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. Retrieved from [Link]

  • Canonne, P., Belanger, D., Lemay, G., & Foscolos, G. B. (1981). One-step spiroannulation. Synthesis of spiro .gamma.- and .delta.-lactones. The Journal of Organic Chemistry, 46(15), 3091–3097. [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Determination of 7 Kinds of Alkaloids in Semen Nelumbinis and Its Products by HPLC. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • PubMed. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-fluorobenzoyl)propyl)-5-phenyl-, hydrochloride. Retrieved from [Link]

Sources

Exploratory

The Emergence of 2,9-Diazaspiro[5.5]undecan-3-one: A Guide to its Core Structure, Synthesis, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a compelling, three-dimensional heterocyclic system that has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a compelling, three-dimensional heterocyclic system that has garnered interest within the field of medicinal chemistry. Its rigid, yet complex, structure provides a unique framework for the development of novel therapeutic agents. This guide delves into the historical context of diazaspirocycles, explores the fundamental synthetic strategies for their construction, and focuses on the specific nuances of the 2,9-diazaspiro[5.5]undecan-3-one core. While the direct discovery and historical timeline of this precise isomer are not extensively documented in dedicated literature, this paper will construct a probable path of its conceptualization and synthesis based on the established chemistry of related compounds. We will cover key synthetic reactions, provide detailed experimental protocols for analogous structures, and discuss the critical analytical techniques for characterization, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Design

Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic systems. This spatial arrangement allows for a more precise orientation of substituents, enabling more specific and potent interactions with biological targets.[1][2] The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a target protein, thus enhancing binding affinity.

Nitrogen-containing spiro-heterocycles, such as the diazaspiro[5.5]undecane family, are of particular interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The presence of nitrogen atoms provides opportunities for hydrogen bonding and other key interactions with biological macromolecules, making these scaffolds highly valuable in the design of novel drugs.[3]

The diazaspiro[5.5]undecane core consists of two six-membered nitrogen-containing rings spiro-fused together. Various isomers exist, such as the 1,9-, 2,4-, and 3,9-diazaspiro[5.5]undecanes, many of which have been incorporated into compounds targeting a range of diseases, including obesity, pain, and cardiovascular disorders.[1] This guide will focus specifically on the 2,9-diazaspiro[5.5]undecan-3-one isomer, a structure that combines the desirable properties of the diazaspiro[5.5]undecane framework with a lactam functionality.

Historical Context and the Emergence of Diazaspiro[5.5]undecanes

While a specific "discovery" date for 2,9-diazaspiro[5.5]undecan-3-one is not readily found in the literature, its conception can be understood as part of the broader evolution of synthetic methodologies for creating complex heterocyclic systems. The synthesis of related diazaspiro[5.5]undecane scaffolds has been explored for several decades, with a significant increase in interest in recent years driven by the demand for novel chemical entities in drug discovery programs.

Key historical developments in synthetic organic chemistry that have enabled the construction of such complex scaffolds include:

  • The Michael Addition: This fundamental carbon-carbon bond-forming reaction is a cornerstone of many diazaspirocycle syntheses. The ability to perform double Michael additions in a cascade fashion has proven to be a highly efficient method for constructing the spirocyclic core from acyclic precursors.[3][4]

  • Intramolecular Cyclization Reactions: The development of robust methods for intramolecular cyclization has been critical for the formation of the second ring of the spirocycle. These reactions, which can be catalyzed by acids, bases, or transition metals, allow for the efficient construction of the often-strained spirocyclic system.[5][6]

  • Reductive Amination: This versatile reaction provides a powerful tool for the formation of carbon-nitrogen bonds and is frequently employed in the synthesis of nitrogen-containing heterocycles, including diazaspiro compounds.[7][8][9][10]

The exploration of different isomers of diazaspiro[5.5]undecane has often been driven by specific therapeutic targets. For example, extensive research on 1,9-diazaspiro[5.5]undecane derivatives has been conducted in the context of developing NPY antagonists for the treatment of obesity.[1] Similarly, 3,9-diazaspiro[5.5]undecane-based compounds have been investigated as GABA receptor antagonists.[2] The synthesis of the 2,9-diazaspiro[5.5]undecan-3-one core likely emerged from the desire to explore novel chemical space and to create analogues of other biologically active lactam-containing compounds.

Core Synthetic Strategies for Diazaspiro[5.5]undecanes

The construction of the diazaspiro[5.5]undecane skeleton can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Below are some of the most prominent and effective methods.

Double Michael Addition

A highly efficient and atom-economical approach to diazaspiro[5.5]undecanes involves a cascade [5+1] double Michael addition reaction.[3] This strategy typically involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound, such as N,N-dimethylbarbituric acid, in the presence of a base.[3][11]

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives via Double Michael Addition [3]

  • Reaction Setup: To a solution of a 1,5-diaryl-1,4-pentadien-3-one (1 mmol) and N,N-dimethylbarbituric acid (1 mmol) in dichloromethane (10 mL), add diethylamine (2.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired diazaspiro[5.5]undecane derivative.

Intramolecular Cyclization Strategies

The formation of the spirocyclic lactam ring in structures like 2,9-diazaspiro[5.5]undecan-3-one often relies on an intramolecular cyclization step. One powerful approach involves a cascade reaction initiated by a Curtius rearrangement of a β-keto carboxylic acid. This generates an isocyanate intermediate that can undergo an intramolecular nucleophilic addition to form the spirocyclic lactam.[12]

Another strategy involves the intramolecular cyclization of functionalized piperidine derivatives. For instance, a suitably substituted piperidine with a pendant arm containing an amine and an ester or carboxylic acid can be induced to cyclize to form the second ring of the diazaspiro[5.5]undecane system.

Conceptual Synthetic Workflow: Intramolecular Spirocyclization

G A Substituted Piperidine Precursor B Activation of Pendant Arm A->B e.g., Ester hydrolysis or Amide coupling C Intramolecular Nucleophilic Attack B->C Base or Acid Catalysis D Formation of Spiro-Lactam Ring C->D Ring Closure E 2,9-Diazaspiro[5.5]undecan-3-one Core D->E

Caption: Generalized workflow for intramolecular spiro-lactam formation.

Reductive Amination Approaches

Reductive amination is a key transformation for the synthesis of complex amines and can be applied to the construction of diazaspiro[5.5]undecanes.[7][8][9][10] An intramolecular version of this reaction can be a powerful tool for the final ring-closing step to form the spirocyclic system. For example, a precursor containing both a ketone and an amine functionality separated by a suitable linker can undergo intramolecular imine formation followed by reduction to yield the diazaspirocycle.

Experimental Protocol: General Intramolecular Reductive Amination [8]

  • Imine Formation: Dissolve the amino-ketone precursor in a suitable solvent (e.g., methanol or toluene). If necessary, add a catalytic amount of acid to promote imine formation. The reaction can be driven to completion by removing water, for example, with a Dean-Stark apparatus.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). Stir the reaction at room temperature until the imine is fully reduced.

  • Workup and Purification: Quench the reaction with water or a mild acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis and Characterization of 2,9-Diazaspiro[5.5]undecan-3-one

While specific literature on the synthesis of 2,9-diazaspiro[5.5]undecan-3-one is sparse, a plausible synthetic route can be designed based on the principles outlined above. A potential retrosynthetic analysis is presented below.

Retrosynthetic Analysis of 2,9-Diazaspiro[5.5]undecan-3-one

G A 2,9-Diazaspiro[5.5]undecan-3-one B Piperidine with Pendant Amino Acid Chain A->B Intramolecular Lactamization C 4-Amino-4-(carboxymethyl)piperidine and a Protecting Group Strategy B->C Functional Group Interconversion D Protected 4-Aminopiperidine and a Malonic Ester Equivalent C->D Alkylation

Caption: A possible retrosynthetic pathway for 2,9-diazaspiro[5.5]undecan-3-one.

Proposed Synthetic Pathway

A practical forward synthesis could commence with a suitably protected 4-aminopiperidine derivative. Alkylation of the 4-position with a protected haloacetic acid derivative, followed by deprotection and intramolecular cyclization, would yield the desired spiro-lactam.

Characterization and Analytical Data

The structural elucidation of 2,9-diazaspiro[5.5]undecan-3-one and its derivatives would rely on a combination of modern analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation and determination of proton and carbon environments.Characteristic chemical shifts for the piperidine and lactam ring protons and carbons. Coupling patterns would help to establish the stereochemistry of the molecule.[13][14]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.The molecular ion peak corresponding to the exact mass of the compound would be observed. Fragmentation patterns can provide further structural information.[13][14][15]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak would indicate a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.A characteristic strong absorption band for the lactam carbonyl group (around 1650 cm⁻¹) and N-H stretching vibrations would be expected.
X-ray Crystallography Unambiguous determination of the three-dimensional structure.Provides precise bond lengths, bond angles, and the stereochemical configuration of the spiro center.

Applications and Future Perspectives

Derivatives of the diazaspiro[5.5]undecane scaffold have shown a wide range of biological activities, making them attractive templates for drug discovery. For instance, various isomers have been investigated as:

  • Antagonists of the Neuropeptide Y (NPY) Y5 receptor for the treatment of obesity.[1]

  • Inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic diseases.[1]

  • Antagonists of the CXCR3 receptor , with potential applications in inflammatory diseases.[1]

  • Modulators of the GABAa receptor , suggesting utility in neurological disorders.[2]

The 2,9-diazaspiro[5.5]undecan-3-one core, with its unique arrangement of nitrogen atoms and a lactam functionality, represents a largely unexplored area of chemical space. The lactam moiety can act as a hydrogen bond donor and acceptor, potentially leading to novel interactions with biological targets. Future research in this area could focus on the synthesis of libraries of substituted 2,9-diazaspiro[5.5]undecan-3-one derivatives and their evaluation in a wide range of biological assays. The rigid three-dimensional nature of this scaffold makes it an ideal starting point for fragment-based drug design and lead optimization campaigns.

Conclusion

The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a fascinating and promising heterocyclic system for medicinal chemistry. While its specific history is not well-defined, its conceptualization and synthesis are firmly rooted in the principles of modern organic chemistry. The synthetic strategies outlined in this guide, including double Michael additions, intramolecular cyclizations, and reductive aminations, provide a robust toolkit for the construction of this and related diazaspirocycles. The unique three-dimensional structure and the presence of key pharmacophoric features suggest that 2,9-diazaspiro[5.5]undecan-3-one and its derivatives are valuable candidates for future drug discovery efforts. Further exploration of the synthesis and biological activity of this compound class is highly warranted and holds the potential to deliver novel therapeutic agents.

References

  • Islam, M., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • de la Torre, B. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Li, G., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.
  • Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research.
  • Duan, X., et al. (2021). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
  • Chen, J-R., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers.
  • Husson, H-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry.
  • Pfefferkorn, J. A., et al. (2011). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters.
  • Williams, D. R., & Plummer, S. V. (2022). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters.
  • Wang, Y., et al. (2017). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Chemical Research.
  • Ali, S. A., & Armstrong, R. W. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Islam, M., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Zard, S. Z., & Curran, D. G. (2017).
  • Barakat, A., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Molecules.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Poli, G., & Prestat, G. (2014).
  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry.
  • Hertkorn, N., et al. (2013).
  • Wikipedia. (n.d.). Michael reaction. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. BenchChem.
  • Taylor, M. S., & Jacobsen, E. N. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters.
  • Molteni, L., & Ciaramelli, C. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.

Sources

Foundational

Technical Whitepaper: 2,9-Diazaspiro[5.5]undecan-3-one – Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary Modern medicinal chemistry has increasingly pivoted away from planar, aromatic-heavy screening libraries toward complex, three-dimensional architectures. This paradigm shift is driven by the need to imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry has increasingly pivoted away from planar, aromatic-heavy screening libraries toward complex, three-dimensional architectures. This paradigm shift is driven by the need to improve physicochemical properties and reduce off-target promiscuity. 2,9-Diazaspiro[5.5]undecan-3-one represents a high-value, conformationally restricted spirocyclic scaffold. By projecting functional groups across well-defined 3D vectors, this building block enables researchers to optimize lead compounds for challenging biological targets, such as deep-pocket kinases and G-protein-coupled receptors (GPCRs).

This whitepaper provides an in-depth technical analysis of 2,9-Diazaspiro[5.5]undecan-3-one, detailing its physicochemical profile, mechanistic advantages in drug design, and self-validating experimental protocols for its functionalization and characterization.

Physicochemical Profiling & Structural Elucidation

2,9-Diazaspiro[5.5]undecan-3-one consists of a piperidine ring spiro-fused to a piperidin-3-one (lactam) ring. This [5.5] spirocyclic system contains 11 core atoms, with a single quaternary spiro-carbon shared between the two six-membered rings.

The scaffold features two distinct nitrogen atoms with orthogonal reactivities:

  • N2 (Lactam Nitrogen): Adjacent to the carbonyl group, this nitrogen is poorly nucleophilic due to resonance stabilization. It primarily serves as a hydrogen bond donor/acceptor for target interactions.

  • N9 (Piperidine Nitrogen): A highly basic, secondary amine (pKa ~9.5) that serves as the primary synthetic handle for derivatization (e.g., reductive amination, Buchwald-Hartwig cross-coupling, or acylation).

To facilitate easy comparison and integration into computational chemistry workflows, the quantitative physicochemical properties of the scaffold are summarized below .

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2,9-Diazaspiro[5.5]undecan-3-one
CAS Registry Number 1390654-19-9 (Dihydrochloride Salt)
Molecular Formula C₉H₁₆N₂O (Free Base) / C₉H₁₈Cl₂N₂O (Salt)
Molecular Weight 168.24 g/mol (Free Base) / 241.16 g/mol (Salt)
Monoisotopic Mass 168.126 Da
Topological Polar Surface Area (TPSA) 41.13 Ų
LogP (Predicted) 1.11
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bonds 0

Mechanistic Role in Drug Design: Escaping Flatland

The historical reliance on cross-coupling of flat, sp2-hybridized aromatic rings has led to candidate attrition due to poor aqueous solubility and high off-target toxicity (promiscuity). The integration of 2,9-Diazaspiro[5.5]undecan-3-one directly addresses this through the "Escape from Flatland" principle, first articulated by Lovering et al. .

By replacing a planar aromatic ring with this spirocycle, medicinal chemists increase the fraction of sp3-hybridized carbons ( Fsp3​ ). The causality behind this optimization is threefold:

  • Disruption of π−π Stacking: The 3D nature of the spirocycle prevents the flat crystal lattice packing typical of planar aromatics, significantly lowering the melting point and exponentially increasing aqueous solubility.

  • Vectorial Projection: The rigid quaternary spiro-center locks the N2 and N9 vectors into a specific spatial orientation, reducing the entropic penalty upon binding to a target protein.

  • Reduced Promiscuity: The lack of extended π -systems prevents non-specific intercalation or hydrophobic binding to off-target proteins (e.g., hERG or CYP450 enzymes).

ADME Flat Flat Aromatic Lead (Poor Solubility, High Off-Target) Spiro Spirocyclic Substitution (2,9-Diazaspiro[5.5]undecan-3-one) Flat->Spiro Scaffold Hopping Prop1 Increased Fsp3 Fraction Spiro->Prop1 Prop2 Reduced LogP / TPSA=41.13 Spiro->Prop2 Prop3 Conformational Restriction Spiro->Prop3 Optimized Optimized Drug Candidate (High Efficacy, Low Toxicity) Prop1->Optimized Prop2->Optimized Prop3->Optimized

ADME optimization pathway leveraging spirocyclic 3D architecture.

Experimental Workflows & Self-Validating Protocols

Because the commercial standard for this building block is typically the dihydrochloride salt (due to the hygroscopic nature of the free base), synthetic workflows must account for in situ neutralization.

Workflow Scaffold 2,9-Diazaspiro[5.5]undecan-3-one (Core Scaffold) RedAm Reductive Amination (N9-Alkylation) Scaffold->RedAm R-CHO, NaBH(OAc)3 Buchwald Buchwald-Hartwig (N9-Arylation) Scaffold->Buchwald Ar-X, Pd catalyst Lead1 Alkyl-Derivatized Lead (Improved PK) RedAm->Lead1 Isolation Lead2 Aryl-Derivatized Lead (Target Specific) Buchwald->Lead2 Isolation

Workflow for orthogonal N9-functionalization of the spirocyclic scaffold.

Protocol A: N9-Derivatization via Reductive Amination

This protocol describes the selective N-alkylation of the N9 piperidine amine.

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is specifically selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium intermediate without inadvertently reducing the target aldehyde to an alcohol or attacking the lactam carbonyl. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Free-Basing: Suspend 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride (1.0 eq, 241.16 mg/mmol) in anhydrous Dichloromethane (DCM) (0.2 M). Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes to fully liberate the free secondary amine.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the mixture. Add glacial acetic acid (1.0 eq) to act as a mild Brønsted acid catalyst, facilitating the dehydration step to form the iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture back to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).

Protocol B: LC-MS/MS Characterization and Purity Assessment

To validate the integrity of the starting material or the success of the functionalization, LC-MS/MS is employed.

Mechanistic Rationale: A C18 reverse-phase column is selected due to its optimal retention of the hydrophobic spirocyclic core, while the 0.1% formic acid ion-pairing agent suppresses peak tailing from the basic N9 secondary amine and ensures complete protonation for Electrospray Ionization (ESI+).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Settings: Run in ESI positive mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Validation: For the unfunctionalized 2,9-Diazaspiro[5.5]undecan-3-one, extract the chromatogram for the expected [M+H]⁺ peak at m/z 169.13 . The absence of an m/z 169.13 peak in the post-reaction mixture confirms complete conversion of the starting material.

References

  • PubChemLite - 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride (C9H16N2O). PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]

Exploratory

Theoretical Properties and Application of 2,9-Diazaspiro[5.5]undecan-3-one in Modern Drug Discovery

Executive Summary The evolution of modern medicinal chemistry is heavily driven by the paradigm[1]. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe that an over-reliance on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of modern medicinal chemistry is heavily driven by the paradigm[1]. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently observe that an over-reliance on flat, sp2-hybridized aromatic rings leads to poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles.

The 2,9-Diazaspiro[5.5]undecan-3-one scaffold represents a premier structural solution to these challenges. This spirocyclic lactam provides a rigid, three-dimensional architecture with a high fraction of sp3-hybridized carbons (Fsp3). By utilizing this core, researchers can achieve precise vectorization of pharmacophores while maintaining excellent metabolic stability and ligand efficiency. This whitepaper provides an in-depth technical guide to the theoretical properties, mechanistic rationale, synthetic handling, and in vitro validation of this high-value scaffold.

Structural & Physicochemical Profiling

The selection of a [5.5] diazaspiro system is not arbitrary; it is rooted in strict physicochemical causality. The spiro carbon (C6) acts as a structural hub, locking the piperidine ring and the lactam ring in a perpendicular arrangement. This orthogonal geometry prevents the molecule from intercalating into off-target lipophilic pockets (such as hERG channels or CYP450 active sites), a common cause of toxicity in flat, planar molecules[2].

Table 1: Theoretical Physicochemical Properties of the Core Scaffold
PropertyTheoretical ValueMechanistic Significance
Molecular Formula C9H16N2ODefines a low-molecular-weight starting point, leaving ample room for functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 168.126 DaEnsures high Ligand Efficiency (LE) potential[3].
Fsp3 (Fraction sp3) 0.89 (8/9 carbons)High 3D character; escapes "flatland" to reduce off-target promiscuity and improve solubility[1].
LogP (Predicted) -0.2 to 1.5Optimal lipophilicity range for balancing aqueous solubility and membrane permeability[4].
H-Bond Donors 2Facilitates strong, directional interactions with target protein residues (N9-H, N2-H).
H-Bond Acceptors 2Enhances binding affinity via the lactam carbonyl (C=O) and piperidine nitrogen lone pair.

Mechanistic Rationale in Drug Design

To successfully deploy this scaffold, one must understand the causality behind its target interactions. The core features two highly differentiated nitrogen atoms that dictate its pharmacophore vectorization.

  • N9 (Piperidine Nitrogen): This is a highly basic center. At physiological pH, it is typically protonated, serving as a primary interaction point for salt-bridge formation with target proteins (e.g., aspartate or glutamate residues in GPCRs or kinases).

  • N2 (Lactam Nitrogen): Incorporated into a lactam ring, its lone pair is delocalized into the adjacent C3 carbonyl. This significantly reduces its basicity, rendering it an excellent, neutral hydrogen-bond donor.

  • C3 (Lactam Carbonyl): Acts as a rigid, highly directional hydrogen-bond acceptor.

G SpiroCore 2,9-Diazaspiro[5.5]undecan-3-one (Core Scaffold) N9 N9 (Piperidine Nitrogen) - Basic Center - H-Bond Donor/Acceptor SpiroCore->N9 Vector 1 N2 N2 (Lactam Nitrogen) - Amide Linkage - Reduced Basicity SpiroCore->N2 Vector 2 C3 C3 (Lactam Carbonyl) - Rigid H-Bond Acceptor - Dipole Vector SpiroCore->C3 Vector 3 Spiro Spiro Carbon (C6) - Locks 3D Conformation - High Fsp3 Fraction SpiroCore->Spiro Structural Hub

Pharmacophore vectorization of the 2,9-Diazaspiro[5.5]undecan-3-one scaffold.

Synthetic Workflow & Orthogonal Functionalization

The true utility of a scaffold lies in its synthetic tractability. To leverage 2,9-Diazaspiro[5.5]undecan-3-one in a high-throughput lead optimization campaign, we employ an orthogonal protection strategy[5].

Why perform N2 alkylation before N9 functionalization? The intrinsic basicity and nucleophilicity of the N9 piperidine nitrogen are significantly higher than the N2 lactam nitrogen. By utilizing a commercially available N9-Boc protected precursor, we invert this reactivity paradigm. This allows the use of forcing conditions (strong base) to selectively functionalize N2 without polymerizing or cross-reacting the core.

Step-by-Step Methodology
  • N2 Functionalization (Lactam Alkylation/Arylation):

    • Start with the N9-Boc protected core. Dissolve in anhydrous DMF at 0°C.

    • Add a strong base (e.g., NaH or LiHMDS) to deprotonate the lactam nitrogen.

    • Introduce an electrophile (R-X) and allow the reaction to warm to room temperature. Causality: The Boc group on N9 prevents competitive alkylation, ensuring strict regioselectivity.

  • Boc Deprotection:

    • Treat the intermediate with 4M HCl in dioxane or 20% TFA in dichloromethane.

    • Causality: Acidic cleavage is preferred over hydrogenolysis (e.g., Cbz deprotection) to avoid potential ring-opening or reduction of complex functional groups introduced at N2.

  • N9 Functionalization (Reductive Amination or Amidation):

    • React the liberated basic secondary amine at N9 with an aldehyde (via reductive amination using NaBH(OAc)3) or an activated carboxylic acid (using HATU/DIPEA). This modular approach allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.

G Start Boc-Protected Spiro Core Step1 N2 Alkylation (Base + R-X) Start->Step1 Step2 Boc Deprotection (TFA or HCl) Step1->Step2 Step3 N9 Functionalization (Reductive Amination) Step2->Step3 End Final Lead Compound Step3->End

Orthogonal synthetic workflow for functionalizing the 2,9-diazaspiro core.

In Vitro Validation Protocols: A Self-Validating System

To prove the superiority of the spirocyclic scaffold over its flat bioisosteres, the experimental design must be self-validating. We employ a parallel screening approach where the spiro-compound and a flat analog (e.g., a planar piperazine derivative) are tested simultaneously.

Protocol A: Microsomal Metabolic Stability (HLM Assay)
  • Preparation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Self-Validation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

    • Causality: NADPH is the obligate cofactor. You must run a parallel "-NADPH" control. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis of the lactam) rather than enzymatic. This causality dictates whether we need to redesign the core or simply block a metabolic soft spot.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the intrinsic clearance (CLint). The spirocyclic core typically exhibits a significantly longer half-life (T1/2) due to the lack of easily oxidized aromatic C-H bonds.

Protocol B: Phenotypic Screening (ER Stress / Cytotoxicity)

Recent literature has identified 2,9-diazaspiro[5.5]undecanes as potent inducers of the[6].

  • Cell Culture: Plate glioma cells (e.g., U87MG) in 3D spheroid microplates.

    • Causality: 3D cultures more accurately recapitulate the tumor microenvironment, hypoxia gradients, and drug penetrance compared to standard 2D monolayers.

  • Treatment: Dose the spheroids with a concentration gradient of the spiro-compound (0.1 µM to 50 µM) for 72 hours.

  • Reporter Assay: Utilize a GRP78-luciferase reporter system to quantify ER stress activation. The luminescence signal directly correlates with target engagement.

G Assay In Vitro Validation System Metabolic Metabolic Stability (HLM Clearance) Assay->Metabolic PK Profiling Binding Target Engagement (SPR / FRET Assays) Assay->Binding PD Profiling Cellular Phenotypic Screening (ER Stress Assay) Assay->Cellular Efficacy Decision Lead Optimization Candidate Metabolic->Decision T1/2 > 60 min Binding->Decision Kd < 10 nM Cellular->Decision IC50 < 1 uM

Self-validating in vitro screening cascade for spirocyclic hit compounds.

Conclusion

The 2,9-Diazaspiro[5.5]undecan-3-one scaffold is a masterclass in modern drug design. By embracing three-dimensionality, researchers can engineer molecules with superior PK/PD profiles, bypassing the high clinical attrition rates traditionally associated with planar, lipophilic compounds. Through rigorous orthogonal synthesis and self-validating in vitro workflows, this core can be rapidly advanced from hit generation to late-stage lead optimization.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLoS One / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 56776524, 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Biological Activity and Therapeutic Potential of 2,9-Diazaspiro[5.5]undecan-3-one Analogs: A Technical Guide

Executive Summary & Structural Rationale The 2,9-diazaspiro[5.5]undecan-3-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. As drug discovery moves away from the "flatland" of planar aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2,9-diazaspiro[5.5]undecan-3-one scaffold represents a privileged pharmacophore in modern medicinal chemistry. As drug discovery moves away from the "flatland" of planar aromatic rings, spirocyclic systems have gained prominence due to their high fraction of sp3-hybridized carbons ( Fsp3​ ). This three-dimensional geometry provides several critical advantages:

  • Conformational Rigidity: The spiro fusion at the 5.5 system locks the heteroatoms into a precise vector space, maximizing target engagement while minimizing the entropic penalty of binding.

  • Metabolic Stability: The incorporation of a lactam (3-one) reduces the basicity of the adjacent nitrogen, protecting the molecule from rapid CYP450-mediated oxidative metabolism compared to flexible aliphatic amines.

  • Reduced Promiscuity: The 3D architecture prevents non-specific intercalation with off-target proteins and DNA, a common liability of flat, lipophilic scaffolds.

This technical guide synthesizes the primary biological activities of 2,9-diazaspiro[5.5]undecan-3-one analogs, detailing their mechanisms of action across oncology, neurology, and pain management, supported by validated experimental workflows.

Primary Biological Targets and Mechanisms of Action

Oncology: Endoplasmic Reticulum Stress Response (ERSR) Activation

Malignant cells, particularly in glioblastoma, operate under high basal levels of endoplasmic reticulum (ER) stress due to rapid proliferation and hypoxic microenvironments. A comprehensive quantitative high-throughput screen (qHTS) identified 2,9-diazaspiro[5.5]undecane derivatives as potent inducers of the [1].

Mechanistically, these analogs trigger the rapid depletion of intracellular Ca2+ stores[2]. This disruption forces the accumulation of unfolded proteins, hyperactivating the molecular chaperone GRP78 (BiP). While mild ER stress is adaptive, the sustained hyperactivation induced by the spirocyclic core overwhelms the Unfolded Protein Response (UPR), driving the cell into apoptosis[3]. Crucially, this cytotoxic effect has been validated in physiologically relevant 3D patient-derived glioma spheroids, which accurately mimic the tumor microenvironment[4].

ERSR A 2,9-Diazaspiro[5.5]undecanes B Intracellular Ca2+ Depletion A->B Triggers C GRP78 (BiP) Activation B->C Induces ER Stress D Unfolded Protein Response C->D Initiates E Apoptosis in 3D Glioma D->E Cytotoxic Effect

Fig 1. ERSR signaling cascade induced by 2,9-diazaspiro[5.5]undecane analogs.

Neurological Modulation: Orexin and Sigma Receptors

The spirocyclic core is highly adept at crossing the blood-brain barrier (BBB), making it an excellent foundation for neurotherapeutics.

  • Orexin Receptor Antagonism: Specific oxo-derivatives of the 2,9-diazaspiro[5.5]undecane core have been developed as dual orexin receptor antagonists (targeting mOX1R and mOX2R). By blocking these neuropeptide receptors, the analogs effectively alter sleep architecture, providing a targeted therapeutic avenue for insomnia with a distinct pharmacological profile compared to traditional benzodiazepines[5].

  • Sigma Receptor Ligands: The scaffold is also utilized in the design of highly selective σ1​ and σ2​ receptor ligands. These receptors play crucial roles in dopaminergic transmission and microglial activation, positioning these analogs as candidates for neuroprotection, anxiolytic therapies, and antipsychotic drug development[6].

Ion Channel and Kinase Inhibition

Morpholine-spirocyclic piperidine amides containing the 2,9-diazaspiro[5.5]undecan-3-one core have demonstrated potent efficacy as[7]. By inhibiting specific ion channels, these compounds disrupt nociceptive signaling pathways, offering novel treatments for acute, chronic, and neuropathic pain[7]. Furthermore, the scaffold has been cited in the development of ATR kinase inhibitors, which are critical for disrupting DNA damage repair mechanisms in cancer cells[8].

Quantitative Bioactivity Profile

The following table summarizes the quantitative bioactivity of key 2,9-diazaspiro[5.5]undecane derivatives across various therapeutic targets.

Compound Class / CorePrimary TargetBiological EffectKey Metric (Potency)Reference
2,9-Diazaspiro[5.5]undecane (Cmpd 8) GRP78 (ERSR)Apoptosis in U87-MG 3D Spheroids AC50​≈2.5μM Martinez et al., 2016[1]
1-oxo-2,9-diazaspiro[5.5]undecanes OX1R / OX2ROrexin Receptor Antagonism (Insomnia) IC50​<10nM Gee et al., 2013[5]
Morpholine-spirocyclic amides Ion ChannelsAnalgesia / Neuropathic Pain Modulation IC50​<1μM WO2012125613A1[7]
Spirocyclic Piperidines σ1​ / σ2​ ReceptorsNeuroprotection / Microglial Modulation Ki​<50nM US20240239781A1[6]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls and causality-driven steps to eliminate false positives.

High-Throughput Screening (qHTS) for ERSR Activation

This protocol utilizes a GRP78-luciferase biosensor to quantify ER stress induction[2].

  • Causality: Coupling the transcriptional activation of GRP78 directly to a luminescent output allows for highly sensitive, scalable measurement of ER stress without prematurely lysing the cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate U87-MG cells stably transfected with a GRP78-luciferase reporter into 1536-well solid white plates at 1,000 cells/well in 5 μL of medium. Validation: Stable integration ensures uniform reporter expression, minimizing well-to-well variance.

  • Compound Transfer: Use an acoustic liquid handler to transfer 2,9-diazaspiro[5.5]undecan-3-one analogs in a 7-point dose-response format (e.g., 10 nM to 50 μM ).

  • Internal Controls (Critical):

    • Positive Control: Add Thapsigargin (1 μM ) to column 1 to establish maximum ER stress response.

    • Negative Control: Add DMSO (0.1% v/v) to column 2 to establish baseline luminescence.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO2​ . Causality: 24 hours provides sufficient time for transcriptional activation and protein translation of the luciferase reporter.

  • Detection & Validation: Add 5 μL of ONE-Glo luciferase reagent. Read luminescence after 10 minutes.

    • Self-Validation Metric: Calculate the Z'-factor using the Thapsigargin and DMSO controls. Proceed with hit identification only if Z' > 0.5 , proving the assay's dynamic range is robust.

qHTS A Library Prep Spirocyclic Core B Primary Screen GRP78-Luciferase A->B C 3D Validation Glioma Spheroids B->C Hits D Hit Identification Lead Optimization C->D Validated

Fig 2. Self-validating high-throughput screening workflow for 3D tumor models.

3D Spheroid Viability Assay for Glioblastoma Models

Traditional 2D monolayers fail to replicate the hypoxic core and extracellular matrix interactions of glioblastoma. This 3D protocol provides higher predictive validity for in vivo efficacy[4].

Step-by-Step Methodology:

  • Spheroid Formation: Seed patient-derived glioma cells (e.g., 2,000 cells/well) into 384-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 1,000 rpm for 5 minutes. Causality: ULA plates prevent 2D adhesion, forcing cells to aggregate and form a hypoxic core typical of solid tumors.

  • Maturation & Integrity Check: Incubate for 72 hours. Self-Validation Metric: Prior to drug addition, image the plates via brightfield microscopy. Only utilize wells where spheroid circularity is > 0.9 and diameter is uniform ( ±10% ).

  • Drug Treatment: Expose the validated spheroids to the spirocyclic analogs for 72 hours. Include Doxorubicin (10 μM ) as a positive apoptotic control.

  • Viability Measurement: Add CellTiter-Glo 3D reagent, lyse via vigorous shaking for 5 minutes, and measure ATP luminescence. Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing an exact readout of the compound's cytotoxic penetration into the 3D structure[1].

References

  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models Source: PLoS One (2016) URL: [Link]

  • Title: Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia Source: Journal of Medicinal Chemistry (2013) URL: [Link]

  • Title: Morpholine-spirocyclic piperidine amides as modulators of ion channels (WO2012125613A1)
  • Title: Sigma Receptor Ligands and Uses Thereof (US20240239781A1)

Sources

Exploratory

Mechanistic Profiling of the 2,9-Diazaspiro[5.5]undecan-3-one Scaffold: Conformational Dynamics and Target Engagement

Executive Summary: Escaping "Flatland" The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures marks a critical paradigm shift in modern drug discovery[1]. At the forefron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures marks a critical paradigm shift in modern drug discovery[1]. At the forefront of this structural evolution is the 2,9-diazaspiro[5.5]undecan-3-one scaffold. Rather than acting as a standalone therapeutic, this highly versatile spirocyclic building block provides a rigid conformational lock. By precisely projecting appended pharmacophores into complex target binding pockets, the scaffold dictates the mechanism of action (MoA) of its derivatives. This whitepaper explores the structural pharmacology of this scaffold and its application in two primary therapeutic domains: the allosteric modulation of voltage-gated sodium channels (NaV1.8) for pain management, and the inhibition of GCN2 kinase for immuno-oncology.

Structural Pharmacology & Conformational Dynamics

The pharmacological utility of the 2,9-diazaspiro[5.5]undecan-3-one core stems from its unique physicochemical properties, which directly address the limitations of traditional planar heterocycles[2]:

  • Orthogonal Vector Projection: The spiro carbon (C6) fuses two six-membered rings, restricting the conformational flexibility of the piperidine moiety. This locks the substituents at the 2- and 9-positions into an orthogonal geometry, enabling them to engage deep, narrow hydrophobic sub-pockets that are inaccessible to flat aromatic systems.

  • The Lactam Motif (3-one): The built-in lactam provides a highly directional hydrogen bond acceptor/donor pair. This motif not only anchors the scaffold to target protein backbones but also significantly enhances aqueous solubility.

  • Metabolic Stability: The high fraction of sp3 carbons ( Fsp3​ ) and the steric hindrance provided by the spiro-fusion protect the core from rapid cytochrome P450-mediated oxidation, extending the intrinsic metabolic half-life.

Mechanism of Action I: Allosteric Modulation of NaV1.8

Voltage-gated sodium channel 1.8 (NaV1.8) is preferentially expressed in the peripheral nervous system and plays an obligatory role in the transmission of nociceptive (pain) signals[3]. Derivatives of the 2,9-diazaspiro[5.5]undecan-3-one scaffold act as potent, state-dependent allosteric modulators of NaV1.8[4].

Unlike classical pore blockers (e.g., tetrodotoxin), these spirocyclic derivatives bind to the Voltage-Sensing Domain (VSD) IV. The rigid spiro scaffold projects an aryl or heteroaryl group deep into the VSD lipid interface, stabilizing the channel in its inactivated state. This prevents the voltage sensors from returning to their resting conformation, thereby increasing the action potential rheobase and eliciting action potential failure in hyper-excitable sensory neurons.

NaV18_Pathway Stimulus Noxious Stimulus (Nerve Injury) NaV18 NaV1.8 Channel (DRG Neurons) Stimulus->NaV18 Activates Depolarization Membrane Depolarization (Action Potential) NaV18->Depolarization Na+ Influx Pain Pain Signal (CNS) Depolarization->Pain Propagation Inhibitor Spirocyclic Inhibitor (Scaffold Derivative) Inhibitor->NaV18 Allosteric Block (VSD IV)

Caption: Mechanism of NaV1.8 inhibition by spirocyclic derivatives blocking nociceptive signals.

Mechanism of Action II: GCN2 Kinase Inhibition

In the nutrient-deprived tumor microenvironment, the accumulation of uncharged tRNAs activates General Control Nonderepressible 2 (GCN2) kinase. GCN2 phosphorylates eIF2 α , triggering a stress response that promotes the survival of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (T-regs), leading to severe immunosuppression[5].

The 2,9-diazaspiro[5.5]undecan-3-one scaffold has been successfully functionalized into highly selective, ATP-competitive GCN2 inhibitors[5]. The spirocyclic core perfectly mimics the spatial volume of the adenine ring of ATP. The basic nitrogen at the 9-position forms a critical salt bridge with the catalytic lysine, while the 3-one lactam interacts with the kinase hinge region. By blocking GCN2, these compounds reverse tumor-induced immunosuppression, restoring T-cell mediated anti-tumor immunity.

GCN2_Pathway Starvation Amino Acid Depletion (Tumor Environment) GCN2 GCN2 Kinase (Activation) Starvation->GCN2 Uncharged tRNA binding eIF2a eIF2α Phosphorylation GCN2->eIF2a Kinase Activity ATF4 ATF4 Translation eIF2a->ATF4 Stress Response ImmunoSupp Immunosuppression (T-reg induction) ATF4->ImmunoSupp Promotes Inhibitor Spirocyclic GCN2 Inhibitor Inhibitor->GCN2 ATP-competitive block

Caption: GCN2 kinase stress response pathway and targeted inhibition to reverse immunosuppression.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to eliminate artifacts.

Protocol 1: High-Throughput Automated Patch-Clamp (NaV1.8 Modulation)
  • Step 1: Cell Line Validation. Utilize HEK293 cells stably expressing human NaV1.8. Causality: Transient transfections yield heterogeneous expression, causing sweep-to-sweep variability. Stable lines guarantee consistent current densities (>1 nA) required for reliable IC50​ determination.

  • Step 2: Internal Target Validation. Prior to compound testing, perfuse the well with 500 nM Tetrodotoxin (TTX). Causality: NaV1.8 is uniquely TTX-resistant. If the sodium current is abolished, the cell is expressing endogenous TTX-sensitive channels (e.g., NaV1.7), invalidating the well. This step self-validates the target identity.

  • Step 3: State-Dependent Voltage Protocol. Hold the membrane potential at -40 mV (inactivated state) rather than -120 mV (resting state). Causality: Spirocyclic inhibitors preferentially bind to the inactivated state of the VSD. Testing at resting potentials yields artificially weak IC50​ values.

  • Step 4: Compound Perfusion. Apply the 2,9-diazaspiro[5.5]undecan-3-one derivative in a 10-point concentration-response curve and calculate half-maximal inhibitory concentration.

PatchClamp_Workflow Prep Cell Prep (NaV1.8 HEK293) TTX TTX Perfusion (Self-Validation) Prep->TTX Compound Compound Addition (Spirocyclic Titration) TTX->Compound Clamp Automated Patch-Clamp (Voltage Protocols) Compound->Clamp Analysis Data Analysis (IC50 & Kinetics) Clamp->Analysis

Caption: Step-by-step workflow for high-throughput automated patch-clamp electrophysiology.

Protocol 2: TR-FRET Kinase Assay (GCN2 Inhibition)
  • Step 1: Reagent Preparation. Utilize a biotinylated eIF2 α peptide substrate and a Europium-labeled anti-phospho-eIF2 α antibody. Causality: Europium possesses a long emission half-life, allowing time-resolved (TR) measurements that gate out the short-lived auto-fluorescence common in complex heterocyclic scaffolds.

  • Step 2: Assay Window Validation. Include a "Kinase-Dead" (D831N mutant) control well and a "Max Activity" (DMSO vehicle) well on every plate. Causality: The plate is only accepted if the Z'-factor is >0.6. This self-validates that the assay window is robust enough to detect subtle allosteric shifts.

  • Step 3: ATP-Competitive Displacement. Run the assay at the apparent Km​ for ATP (10 µM). Causality: Running at physiological ATP (~1 mM) masks the potency of competitive inhibitors, while running too low exaggerates it. Km​ -matched conditions provide the most translatable biochemical IC50​ .

Quantitative Data: Pharmacological Profiling

The structural advantages of the 2,9-diazaspiro[5.5]undecan-3-one scaffold become evident when compared directly to traditional planar analogs. The table below summarizes the quantitative enhancements in potency, metabolic stability, and solubility.

Compound ArchitectureTarget IC50​ (nM)Intrinsic Clearance ( CLint​ ) [µL/min/mg]Kinetic Solubility (µg/mL)3D Complexity ( Fsp3​ )
Spirocyclic Scaffold (2,9-Diazaspiro[5.5]undecan-3-one) NaV1.812.514.2>1000.75
Planar Analog (Piperidine-Aryl)NaV1.885.045.6120.25
Spirocyclic Scaffold (2,9-Diazaspiro[5.5]undecan-3-one) GCN24.28.5850.75
Planar Analog (Pyrimidine-Aryl)GCN238.462.1<50.15

Note: Lower IC50​ indicates higher potency; lower CLint​ indicates higher metabolic stability; higher Fsp3​ correlates with lower off-target toxicity.

References

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 (and NaV1.8). ACS Chemical Neuroscience.[Link]

  • Morpholine-spirocyclic piperidine amides as modulators of ion channels.
  • GCN2 inhibitors and uses thereof.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2,9-Diazaspiro[5.5]undecane Scaffold The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,9-Diazaspiro[5.5]undecane Scaffold

The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. These spirocyclic systems, characterized by two nitrogen-containing rings sharing a single carbon atom, exhibit a rigid three-dimensional architecture. This structural rigidity can enhance binding selectivity to biological targets and improve pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.[1] Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and as dual μ-opioid receptor agonists and σ1 receptor antagonists for pain management.[2][3][4] The development of efficient and stereocontrolled synthetic routes to access this important structural framework is therefore of significant interest to the scientific community.

Overview of Synthetic Strategies

The construction of the 2,9-diazaspiro[5.5]undecane skeleton can be achieved through various synthetic methodologies. A common approach involves intramolecular spirocyclization reactions. While a specific Lewis acid-catalyzed synthesis for the parent 2,9-diazaspiro[5.5]undecan-3-one is not extensively detailed in the provided search results, related spirocyclic systems offer valuable insights into potential synthetic strategies. For instance, the synthesis of 3,9-diazaspiro[5.5]undecane derivatives has been accomplished via an intramolecular spirocyclization of 4-substituted pyridines, a reaction that entails the in situ activation of the pyridine ring followed by an intramolecular addition of a β-dicarbonyl nucleophile in the presence of a Lewis acid like Ti(OiPr)4.[5] This highlights the utility of Lewis acids in promoting the key cyclization step.

Another relevant strategy is the double Michael addition, which has been successfully employed for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[6][7][8] This reaction involves the base-promoted cascade cyclization of N,N-dimethylbarbituric acid with diarylidene acetones.[6][7][8] While this method utilizes a base rather than a Lewis acid, it demonstrates the principle of constructing the spirocyclic core through a convergent approach.

This application note will focus on a proposed Lewis acid-catalyzed approach, drawing parallels from established methodologies for similar spirocyclic systems. The protocol outlined below is a generalized framework that will likely require optimization for specific substrates and desired outcomes.

The Role of Lewis Acid Catalysis in Spirocyclization

Lewis acids are electron pair acceptors that can activate substrates by coordinating to lone-pair bearing atoms, such as oxygen or nitrogen.[9] In the context of spirocyclization, a Lewis acid can play several crucial roles:

  • Activation of Electrophiles: By coordinating to a carbonyl group or an imine, the Lewis acid increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.[9][10]

  • Conformational Control: Chelation of the Lewis acid to multiple functional groups within the substrate can pre-organize the molecule into a reactive conformation, favoring the desired intramolecular cyclization.

  • Stereochemical Induction: Chiral Lewis acids can create a chiral environment around the reaction center, leading to the enantioselective formation of one stereoisomer over the other.

Proposed Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Cyclization

This protocol describes a hypothetical, yet plausible, two-step synthesis of a 2,9-diazaspiro[5.5]undecan-3-one derivative, starting from a suitably functionalized piperidine precursor. The key step involves a Lewis acid-mediated intramolecular cyclization.

Step 1: Synthesis of the Acyclic Precursor

The synthesis begins with the preparation of an N-protected 4-piperidone derivative bearing a pendant amino ester functionality. This can be achieved through a multi-step sequence involving alkylation and subsequent functional group manipulations.

Materials:

  • N-Boc-4-piperidone

  • Bromoethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add bromoethyl acetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired acyclic precursor.

Step 2: Lewis Acid-Catalyzed Intramolecular Cyclization

This crucial step involves the deprotection of the Boc group and subsequent Lewis acid-mediated intramolecular cyclization to form the 2,9-diazaspiro[5.5]undecan-3-one core.

Materials:

  • Acyclic precursor from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lewis Acid (e.g., Titanium(IV) isopropoxide [Ti(OiPr)₄], Scandium(III) triflate [Sc(OTf)₃], or Zinc(II) chloride [ZnCl₂])

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acyclic precursor (1.0 equivalent) in DCM.

  • Add TFA (10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the resulting crude amine salt in anhydrous DCM under an inert atmosphere.

  • Add the chosen Lewis acid (0.1 to 1.1 equivalents) at room temperature. The optimal Lewis acid and its stoichiometry should be determined through screening.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the cyclization by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the 2,9-diazaspiro[5.5]undecan-3-one derivative.

Reaction Mechanism and Rationale

The proposed mechanism for the Lewis acid-catalyzed cyclization is depicted below. The Lewis acid coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the secondary amine, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer events yield the desired spirocyclic lactam.

Caption: Proposed mechanism for the Lewis acid-catalyzed intramolecular spirocyclization.

Data Presentation: Optimization of Lewis Acid Catalyst

The choice of Lewis acid can significantly impact the yield of the spirocyclization reaction. A screening of various Lewis acids is recommended to identify the optimal catalyst for a specific substrate.

EntryLewis AcidEquiv.SolventTemp. (°C)Time (h)Yield (%)
1Ti(OiPr)₄1.1DCM4024[To be determined]
2Sc(OTf)₃0.2DCM2512[To be determined]
3ZnCl₂1.1Toluene8018[To be determined]
4BF₃·OEt₂1.1DCM0 to 256[To be determined]
5AlCl₃1.1DCM2524[To be determined]

Scientific Integrity & Logic

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The Boc group is selected for the amine protection due to its stability under the conditions of the initial alkylation and its facile removal under acidic conditions, which is compatible with the subsequent Lewis acid-catalyzed step.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical, particularly in the steps involving strong bases (NaH) and Lewis acids, to prevent quenching by moisture.

  • Lewis Acid Screening: The effectiveness of a Lewis acid is highly substrate-dependent. Therefore, a screening of different Lewis acids with varying strengths and coordination properties is essential for optimizing the cyclization reaction.

  • Temperature Control: The initial alkylation and the quenching steps are performed at 0 °C to control the exothermicity of the reactions and minimize side products. The cyclization temperature is a key parameter for optimization, balancing reaction rate with potential decomposition.

Self-Validating System:

The protocol incorporates several checkpoints to ensure its robustness:

  • Spectroscopic Characterization: The structure and purity of the acyclic precursor and the final product must be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

  • Chromatographic Monitoring: TLC and LC-MS are used to monitor the progress of each reaction, ensuring that the reaction is proceeding as expected and allowing for the determination of the optimal reaction time.

  • Control Experiments: Running the cyclization step in the absence of a Lewis acid can help to confirm its catalytic role.

Experimental Workflow Diagram

Experimental_Workflow start Start: N-Boc-4-piperidone step1 Step 1: Alkylation with Bromoethyl Acetate start->step1 purification1 Purification 1: Column Chromatography step1->purification1 precursor Acyclic Precursor purification1->precursor step2 Step 2: Boc Deprotection with TFA precursor->step2 step3 Step 3: Lewis Acid-Catalyzed Intramolecular Cyclization step2->step3 workup Aqueous Work-up and Extraction step3->workup purification2 Purification 2: Column Chromatography or Recrystallization workup->purification2 product Product: 2,9-Diazaspiro[5.5]undecan-3-one Derivative purification2->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Overall experimental workflow for the synthesis of the 2,9-diazaspiro[5.5]undecan-3-one derivative.

References

Sources

Application

Application Notes and Protocols for X-ray Crystallography of 2,9-Diazaspiro[5.5]undecan-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of 2,9-di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the single-crystal X-ray diffraction analysis of 2,9-diazaspiro[5.5]undecan-3-one derivatives. This class of spirocyclic compounds holds significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential as scaffolds for novel therapeutics.[1] The protocols outlined herein are designed to guide researchers through the critical steps of synthesis, crystallization, data collection, and structure elucidation, ensuring the generation of high-quality crystallographic data for unambiguous molecular structure determination.

The unique spirocyclic framework of these molecules, where two rings share a single carbon atom, imparts specific conformational constraints that are crucial for understanding their biological activity.[1] X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Part 1: Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one Derivatives

A robust and efficient synthetic route is paramount for obtaining high-purity compounds suitable for crystallization. A common and effective method for the synthesis of the 2,9-diazaspiro[5.5]undecane core involves a double Michael addition reaction.[2]

Protocol 1: Synthesis via Double Michael Addition

This protocol describes a general procedure for the synthesis of 2,9-diazaspiro[5.5]undecan-3-one derivatives from a suitable cyclic amine and an α,β-unsaturated carbonyl compound.

Materials:

  • Appropriate cyclic amine (e.g., piperidin-4-one)

  • α,β-Unsaturated carbonyl compound (e.g., an acrylic acid derivative)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base catalyst (e.g., Diethylamine, Triethylamine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the cyclic amine in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add the α,β-unsaturated carbonyl compound, followed by the base catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,9-diazaspiro[5.5]undecan-3-one derivative.[3]

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to avoid interference with the base-catalyzed reaction.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric components.

  • Base Catalyst: The base is crucial for deprotonating the amine, facilitating the nucleophilic attack in the Michael addition.

  • Purification: Column chromatography is essential to isolate the target compound from any unreacted starting materials, byproducts, or diastereomers that may have formed.[3]

Part 2: Crystallization of 2,9-Diazaspiro[5.5]undecan-3-one Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The rigid nature of spirocyclic compounds can sometimes facilitate crystallization, but a systematic approach is necessary.[3] A purity of at least 95% is recommended before attempting crystallization.

Protocol 2: Screening for Crystallization Conditions

This protocol outlines a systematic approach to screen for suitable crystallization conditions using common techniques.

Recommended Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "good" solvent and place a small drop on a coverslip (hanging drop) or a pedestal (sitting drop). Invert the coverslip over a well containing a "poor" solvent (precipitant) in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

  • Solvent Layering: Dissolve the compound in a dense, "good" solvent at the bottom of a narrow tube. Carefully layer a less dense, "poor" solvent on top to create a distinct interface. Crystals may form at the interface as the solvents slowly mix.[4]

Common Solvents and Precipitants:

"Good" Solvents (for dissolving the compound) "Poor" Solvents (Precipitants)
Dichloromethane (DCM)Hexanes
ChloroformHeptane
Ethyl AcetateDiethyl Ether
AcetonePentane
MethanolWater
EthanolToluene

Procedure:

  • Purity Check: Ensure the compound is of high purity (>95%) using techniques like NMR, HPLC, or LC-MS.[5]

  • Solubility Testing: Determine the solubility of the compound in a range of solvents to identify suitable "good" and "poor" solvents.

  • Set up Crystallization Trials: Using the techniques described above, set up a matrix of crystallization trials with different solvent/precipitant combinations, concentrations, and temperatures (room temperature, 4°C).

  • Patience and Observation: Allow the trials to stand undisturbed and observe them periodically under a microscope for crystal growth. This can take anywhere from a few hours to several weeks.[4]

Trustworthiness of the Protocol:

This systematic screening approach increases the probability of identifying suitable crystallization conditions by exploring a wide range of thermodynamic and kinetic parameters that influence crystal growth.

Part 3: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed at a dedicated X-ray diffraction facility.[6]

Workflow for Data Collection and Processing

workflow cluster_collection Data Collection cluster_processing Data Processing Crystal_Mounting Crystal Mounting Crystal_Screening Crystal Screening Crystal_Mounting->Crystal_Screening Select best crystal Data_Collection Full Data Collection Crystal_Screening->Data_Collection Good diffraction Integration Integration Data_Collection->Integration Raw diffraction images Scaling Scaling & Merging Integration->Scaling Integrated intensities Data_Reduction Data Reduction Scaling->Data_Reduction Final dataset (hkl file)

Caption: Workflow from crystal mounting to the final processed dataset.

Protocol 3: X-ray Diffraction Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).[7]

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber).

  • Cryo-cooling (Optional but Recommended): For most organic molecules, data collection is performed at low temperatures (e.g., 100 K) to minimize radiation damage and improve data quality.

  • Initial Screening: Collect a few initial diffraction images to assess the crystal quality, determine the unit cell parameters, and select an appropriate data collection strategy.

  • Full Data Collection: Execute a full data collection run, rotating the crystal in the X-ray beam to measure the intensities of a complete and redundant set of reflections.[8][9]

Part 4: Structure Solution and Refinement

The final step is to determine the three-dimensional atomic arrangement from the collected diffraction data.

Workflow for Structure Solution and Refinement

workflow cluster_solution Structure Solution cluster_refinement Structure Refinement Space_Group Space Group Determination Direct_Methods Direct Methods Space_Group->Direct_Methods Initial_Model Initial Structural Model Direct_Methods->Initial_Model Electron density map Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Difference_Maps Difference Fourier Maps Least_Squares->Difference_Maps Identify missing/misplaced atoms Final_Model Final Structural Model Least_Squares->Final_Model Converged refinement Difference_Maps->Least_Squares Update model

Caption: The iterative process of solving and refining a crystal structure.

Protocol 4: Structure Solution and Refinement

Software:

  • A comprehensive crystallographic software suite is required (e.g., SHELX, Olex2).[10]

Procedure:

  • Space Group Determination: The software will determine the crystal's space group from the systematic absences in the diffraction data.

  • Structure Solution: For small molecules like 2,9-diazaspiro[5.5]undecan-3-one derivatives, direct methods are typically used to obtain an initial structural model.[7]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques.[10] This is an iterative process:

    • Refine the positions and anisotropic displacement parameters of all non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

    • Continue refinement until the model converges, as indicated by stable R-factors and a flat difference Fourier map.

  • Validation: The final structural model should be validated using tools like PLATON to check for any geometric or crystallographic issues.

Typical Crystallographic Data Summary

The final results are typically presented in a table summarizing the crystallographic data and refinement details.

Parameter Example Value Significance
Chemical FormulaC₁₅H₁₈N₂OMolecular composition
Formula Weight242.32Molecular mass
Crystal SystemMonoclinicCrystal lattice type
Space GroupP2₁/cSymmetry of the crystal
a, b, c (Å)10.123, 12.456, 9.876Unit cell dimensions
α, β, γ (°)90, 105.45, 90Unit cell angles
Volume (ų)1204.5Volume of the unit cell
Z4Number of molecules per unit cell
Density (calculated)1.336 g/cm³Calculated density
R₁ [I > 2σ(I)]0.045Goodness of fit for observed data
wR₂ (all data)0.123Goodness of fit for all data

References

  • Small Molecule X-Ray Diffraction Facility. University of Montana. [Link]

  • Islam, M. S., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Semantic Scholar. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • A beginner's guide to X-ray data processing. ResearchGate. [Link]

  • Guide for crystallization. University of Fribourg. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • The Intriguing World of Spiro Compounds: Structure, Naming, and Applications. Oreate AI. [Link]

  • Crystallization: From the Conformer to the Crystal. IntechOpen. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,9-Diazaspiro[5.5]undecan-3-one

Chemical Context & Causality of Experimental Choices 2,9-Diazaspiro[5.5]undecan-3-one is an advanced spirocyclic scaffold frequently utilized in modern drug discovery, notably in the synthesis of MmpL3 inhibitors and ATR...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Causality of Experimental Choices

2,9-Diazaspiro[5.5]undecan-3-one is an advanced spirocyclic scaffold frequently utilized in modern drug discovery, notably in the synthesis of MmpL3 inhibitors and ATR kinase inhibitors[1]. Structurally, it features a neutral lactam (undecan-3-one) and a highly basic secondary amine within the spiro-piperidine ring system.

When purifying basic organic amines, chromatographers frequently encounter severe peak tailing, poor resolution, and low recovery on standard bare silica or low-pH reverse-phase (RP) columns. This phenomenon is caused by the strong electrostatic attraction between the positively charged, protonated amine and the negatively charged, acidic residual silanols present on the silica surface[2].

To circumvent these secondary interactions, the purification strategy must shift the equilibrium of the basic amine from a protonated state to a neutral state. By employing a high-pH mobile phase—specifically 10 mM (NH₄HCO₃) adjusted to pH 10 with ammonium hydroxide—the secondary amine (pKa ~9.5) is effectively deprotonated[1].

This choice is grounded in two critical factors:

  • Chromatographic Performance: Neutralizing the amine increases its hydrophobicity, drastically improving retention time and peak symmetry while eliminating silanol-driven tailing.

  • Downstream Compatibility: Ammonium bicarbonate is highly volatile and MS-friendly, making it an and subsequent solvent removal via lyophilization[3].

Because standard silica matrices dissolve at pH > 8, the use of an Ethylene-Bridged Hybrid (EBH) silica stationary phase (e.g., Waters XBridge C18) is mandatory. These hybrid columns are structurally stable up to pH 12, ensuring a robust, self-validating, and reproducible purification system[1].

Experimental Workflows & Logic Visualization

Workflow A Sample Preparation (Dissolution & Filtration) B Method Scouting (Analytical HPLC, pH 10) A->B C Preparative HPLC (Scale-up & Injection) B->C D Fraction Analysis (LC-MS/UV Purity Check) C->D E Solvent Removal (Lyophilization) D->E

Preparative HPLC workflow for spirocyclic amine purification.

pHLogic Root 2,9-Diazaspiro[5.5]undecan-3-one (Basic Amine pKa ~9-10) LowPH Low pH (e.g., 0.1% TFA) Amine Protonated (+) Root->LowPH HighPH High pH (e.g., 10mM NH4HCO3) Amine Neutral (0) Root->HighPH LowResult Poor Retention, Peak Tailing (Silanol Interactions) LowPH->LowResult HighResult Strong Retention, Sharp Peaks (Hydrophobic Interaction) HighPH->HighResult

Effect of mobile phase pH on the retention of basic spirocyclic amines.

Materials and Equipment

  • Analytical Column: Waters XBridge C18, 4.6 × 50 mm, 5 µm.

  • Preparative Column: Waters XBridge OBD Prep C18, 19 × 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN).

  • System: Preparative LC-MS system equipped with a make-up pump, UV-Vis diode array detector (DAD), and a mass spectrometer for mass-directed auto-purification.

Step-by-Step Preparative Protocol

Phase 1: Sample Preparation
  • Self-Validation Check: Particulate matter will rapidly degrade preparative column frits. A self-validating protocol requires absolute sample clarity before injection.

  • Weigh the crude 2,9-Diazaspiro[5.5]undecan-3-one (e.g., 100 mg).

  • Dissolve the sample in 2.0 mL of Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of DMSO/Methanol to ensure complete solubilization of both the free base and any residual salts.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean 5 mL injection vial.

Phase 2: Analytical Method Scouting
  • Self-Validation Check: Run a blank injection (DMSO only) prior to the sample to establish a baseline and confirm the absence of ghost peaks.

  • Inject 5 µL of the filtered sample onto the analytical XBridge C18 column.

  • Run the analytical gradient (see Table 1) at a flow rate of 1.2 mL/min.

  • Monitor UV absorbance at 210 nm and 254 nm, and extract the Total Ion Chromatogram (TIC) for the target mass [M+H]⁺ = 169.1.

  • Calculate the retention factor ( k′ ). The target peak should elute between 3.0 and 5.0 minutes for optimal preparative scaling.

Phase 3: Preparative HPLC Scale-Up
  • Scale the analytical gradient to the preparative column using the established geometric scale-up factor (typically a flow rate of 20 mL/min for a 19 mm ID column).

  • Set the mass spectrometer to trigger fraction collection specifically at m/z 169.1 in positive electrospray ionization (ESI+) mode.

  • Inject 500 µL of the sample per run.

  • Execute the preparative gradient (see Table 2). The high-pH buffer ensures the spirocyclic amine elutes as a sharp, concentrated band, preventing fraction dilution.

Phase 4: Fraction Analysis & Lyophilization
  • Self-Validation Check: Never pool fractions based solely on the preparative chromatogram. Always re-analyze fractions to confirm purity.

  • Aliquot 10 µL from each collected fraction and inject it using the analytical method.

  • Pool only the fractions demonstrating >95% UV purity and the correct mass.

  • Transfer the pooled fractions to a round-bottom flask, freeze at -80 °C, and lyophilize for 24–48 hours. The ammonium bicarbonate buffer will sublimate completely, leaving the pure 2,9-Diazaspiro[5.5]undecan-3-one free base[3].

Quantitative Data & Gradient Tables

Table 1: Analytical HPLC Gradient (High pH)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.2 95 5
1.0 1.2 95 5
6.0 1.2 5 95
7.5 1.2 5 95

| 8.0 | 1.2 | 95 | 5 |

Table 2: Preparative HPLC Gradient (High pH)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 20.0 95 5
2.0 20.0 95 5
12.0 20.0 5 95
15.0 20.0 5 95

| 15.5 | 20.0 | 95 | 5 |

Table 3: Comparative Peak Performance (Low pH vs. High pH)

Parameter Low pH (0.1% TFA, pH 2.0) High pH (10 mM NH₄HCO₃, pH 10.0)
Retention Time (Analytical) 1.8 min (Poor retention) 4.2 min (Optimal retention)
Peak Tailing Factor (Tf) 2.4 (Severe tailing) 1.1 (Symmetrical)
Recovery Post-Lyophilization ~70% (TFA salt formation) >90% (Volatile buffer, Free base)

| Column Stability | High | Requires Hybrid Silica (EBH) |

References

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega (2021) URL:[Link]

  • Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH Source: Journal of Chromatography A (2003) URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

Sources

Application

Application Note: Orthogonal Cytotoxicity Profiling of 2,9-Diazaspiro[5.5]undecan-3-one

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Focus: In vitro basal cytotoxicity assessment using a self-validating, multiplexed assay framework. Rationale and Mechanistic Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Focus: In vitro basal cytotoxicity assessment using a self-validating, multiplexed assay framework.

Rationale and Mechanistic Framework

In modern medicinal chemistry, incorporating sp3-rich spirocyclic scaffolds like 2,9-Diazaspiro[5.5]undecan-3-one (often utilized as a dihydrochloride salt, CAS 1390654-19-9) is a proven strategy to "escape from flatland"[1]. Spirocycles improve aqueous solubility, reduce plasma protein binding, and minimize off-target promiscuity compared to planar aromatic rings. However, novel aliphatic diamines can occasionally induce unexpected basal cytotoxicity or phospholipidosis. Rigorous, early-stage in vitro toxicity screening is therefore critical before advancing these building blocks into complex structural activity relationship (SAR) campaigns.

The Necessity of a Self-Validating System

A common pitfall in high-throughput cytotoxicity screening is reliance on a single biochemical readout. For instance, if a test compound acts as a direct inhibitor of the luciferase enzyme or interferes with mitochondrial metabolism without causing cell death, an ATP-dependent assay will yield a false positive for cytotoxicity.

To establish a self-validating system , this protocol mandates an orthogonal, multiplexed approach:

  • Intracellular ATP Quantitation (Metabolic Viability): Uses a thermostable luciferase to measure ATP, a global indicator of active cellular metabolism[2].

  • Lactate Dehydrogenase (LDH) Release (Membrane Integrity): Measures the release of the cytosolic enzyme LDH into the culture medium, a hallmark of necrotic cell death and membrane rupture[3].

Causality Check: By running these assays in parallel on the same cell population, we establish strict causality. A true cytotoxic event must show a proportional decrease in ATP coupled with an increase in extracellular LDH. If ATP drops but LDH remains at baseline, the compound is likely cytostatic or a metabolic inhibitor, not acutely cytotoxic.

G C 2,9-Diazaspiro[5.5]undecan-3-one (Test Compound) Cells BALB/c 3T3 Cell Culture (96-well plate) C->Cells Dosing Treat Compound Incubation (48 Hours) Cells->Treat Split Orthogonal Readouts Treat->Split ATP CellTiter-Glo 2.0 (Metabolic Viability) Split->ATP LDH LDH Release Assay (Membrane Integrity) Split->LDH Valid Self-Validated Cytotoxicity Profile ATP->Valid LDH->Valid

Workflow for orthogonal cytotoxicity profiling of spirocyclic compounds.

Experimental Protocol

This protocol utilizes BALB/c 3T3 mouse fibroblasts, the gold-standard cell line recommended by the NIH and ICCVAM for basal cytotoxicity testing[4].

Phase 1: Preparation and Cell Seeding
  • Cell Maintenance: Culture BALB/c 3T3 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Harvest cells at 80% confluency. Seed cells into a 96-well opaque-walled tissue culture plate at a density of 10,000 cells/well in 100 µL of medium.

  • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Phase 2: Compound Preparation and Treatment

Note: 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is highly water-soluble.

  • Stock Solution: Dissolve the compound in sterile molecular-grade water or DMSO to create a 10 mM stock. If using DMSO, ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced toxicity[3].

  • Serial Dilution: Prepare a 5-point dose-response curve (e.g., 0.1, 1, 10, 50, and 100 µM) in complete culture medium.

  • Dosing: Aspirate the old medium from the 96-well plate and gently add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Vehicle Control: Medium + 0.5% DMSO.

    • Positive Lysis Control: Add 10 µL of 9% Triton X-100 (Lysis Solution) to designated wells 45 minutes prior to the assay readout to simulate 100% cell death[3].

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

Phase 3: Multiplexed Assay Execution

To maintain the self-validating nature of the experiment, both assays are performed on the same plate.

Step A: LDH Release Measurement (Membrane Integrity)

  • After the 48-hour incubation, carefully centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any floating cellular debris.

  • Transfer 50 µL of the supernatant from each well into a new, flat-bottom 96-well plate.

  • Add 50 µL of CytoTox 96® Reagent (or equivalent LDH substrate) to each well containing supernatant.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm using a microplate reader.

Step B: ATP Quantitation (Metabolic Viability)

  • Return to the original culture plate (which now contains 50 µL of medium and the adhered cells).

  • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes. Causality note: Temperature gradients across the plate can cause edge effects and uneven luminescent signals; equilibration prevents this[5].

  • Add 50 µL of CellTiter-Glo® 2.0 Reagent directly to each well. The homogeneous "add-mix-measure" format induces immediate cell lysis[6].

  • Place the plate on an orbital shaker for 2 minutes to facilitate complete lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer with an integration time of 0.25–1 second per well.

Pathway ATP Intracellular ATP (From Viable Cells) Complex Reaction Complex ATP->Complex Luciferin D-Luciferin + O2 Luciferin->Complex Enzyme Ultra-Glo™ Luciferase (Mg2+) Enzyme->Complex Catalyzes Oxy Oxyluciferin + AMP + CO2 Complex->Oxy Light Luminescent Signal (Proportional to ATP) Complex->Light

Mechanism of ATP-dependent luciferase reaction for viability quantification.

Data Presentation and Interpretation

Data must be normalized to the vehicle control (set to 100% viability for ATP, and 0% baseline for LDH) and the positive lysis control (set to 100% cytotoxicity for LDH). The table below illustrates a representative, expected data profile for a well-tolerated spirocyclic scaffold.

Table 1: Representative Orthogonal Cytotoxicity Data for 2,9-Diazaspiro[5.5]undecan-3-one

Compound Concentration (µM)ATP Viability (% of Control)LDH Release (% of Max Lysis)Phenotype Interpretation
0.1 99.2 ± 1.4%1.1 ± 0.3%Non-toxic
1.0 98.5 ± 2.1%1.5 ± 0.4%Non-toxic
10.0 95.1 ± 3.0%2.2 ± 0.8%Non-toxic
50.0 82.4 ± 4.5%4.1 ± 1.2%Mild Cytostatic Effect
100.0 68.7 ± 5.2%8.5 ± 2.1%Moderate Metabolic Stress
Triton X-100 (Control) 0.4 ± 0.1%100.0 ± 0.0%Complete Cellular Necrosis

Interpretation Logic: If 2,9-Diazaspiro[5.5]undecan-3-one exhibits a drop in ATP at 100 µM (down to ~68%) but lacks a corresponding massive spike in LDH release (only 8.5%), the compound is not causing acute membrane rupture. Instead, the high concentration is likely exerting a cytostatic effect, slowing down cell division or mildly inhibiting metabolic pathways without inducing immediate necrosis. This self-validating data gives medicinal chemists the green light to utilize the scaffold at standard screening concentrations (<10 µM) without fear of confounding biological assay results due to basal toxicity.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Standards for establishing positive lysis controls and vehicle controls in cytotoxicity screening.[Link]

  • BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol - National Toxicology Program (NTP). Standardized cell line selection for basal cytotoxicity testing.[Link]

Sources

Method

Application Note: Cell-Based Assays for 2,9-Diazaspiro[5.5]undecan-3-one Activity

Executive Summary & Pharmacological Context The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a highly privileged, three-dimensional spirocyclic pharmacophore utilized extensively in modern drug discovery. Unlike flat, tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a highly privileged, three-dimensional spirocyclic pharmacophore utilized extensively in modern drug discovery. Unlike flat, two-dimensional heterocycles (e.g., piperazines), spirocyclic cores offer enhanced metabolic stability, unique spatial vectors for substituent projection, and reduced off-target promiscuity[1].

Recent high-throughput screening (HTS) and medicinal chemistry campaigns have identified 2,9-diazaspiro[5.5]undecane derivatives as potent modulators in two primary oncology applications:

  • Endoplasmic Reticulum Stress Response (ERSR) Inducers : Triggering intracellular calcium (Ca²⁺) depletion and apoptosis in 3D glioma models[2].

  • PARP-1 Inhibitors : Acting as piperazine bioisosteres in the olaparib framework to maintain nanomolar target affinity while significantly reducing undesired DNA damage and cytotoxicity[1].

This application note provides researchers with validated, self-contained cell-based assay protocols to evaluate the biological activity, target engagement, and cytotoxicity of 2,9-diazaspiro[5.5]undecan-3-one derivatives.

Mechanistic Rationale & Target Pathways

ER Stress Response (ERSR) and Apoptosis

Malignant cells, particularly in solid tumors like glioblastoma, operate under basal ER stress due to hypoxia and nutrient deprivation. Diazaspiro compounds exploit this vulnerability by depleting ER Ca²⁺ stores. This triggers the Unfolded Protein Response (UPR), leading to the upregulation of the molecular chaperone GRP78[2]. While transient UPR is adaptive, the sustained ER stress induced by 2,9-diazaspiro[5.5]undecane derivatives hyperactivates the pathway, forcing the cell into apoptosis-mediated death[3].

ERSR_Pathway Compound 2,9-Diazaspiro[5.5]undecan-3-one Ca2_Depletion ER Ca2+ Depletion Compound->Ca2_Depletion Triggers UPR Unfolded Protein Response Ca2_Depletion->UPR Induces GRP78 GRP78 Upregulation UPR->GRP78 Activates Apoptosis Apoptosis-Mediated Death UPR->Apoptosis Prolonged Stress

Figure 1: Mechanism of ER Stress Response (ERSR) activation by diazaspiro compounds.

PARP-1 Inhibition via Bioisosteric Replacement

In the development of PARP inhibitors (PARPi), cytotoxicity is often driven by "PARP trapping" on DNA, which causes double-strand breaks. Replacing the piperazine ring of olaparib with a diazaspiro core retains the critical hydrogen-bonding network required for PARP-1 catalytic inhibition but alters the conformational dynamics, resulting in a non-cytotoxic profile that does not induce DNA damage[4].

Representative Bioactivity Data

The following table summarizes the quantitative performance of diazaspiro[5.5]undecane derivatives across various validated assays, demonstrating their versatile pharmacological utility.

Target / MechanismAssay TypeCell Line ModelKey Metric / ResultReference
ERSR / GRP78 qHTS Luciferase ReporterU87-MG (2D Monolayer)EC₅₀ ~ 1.5 - 10 µM[2]
Cytotoxicity CellTiter-Glo 3DU87-MG, JHH-136 (3D)Complete spheroid death[5]
PARP-1 Inhibition Radioligand BindingOVCAR8 (BRCA1-mut)IC₅₀ = 12.6 ± 1.1 nM[4]
DNA Damage Western Blot (γH2AX)MEF WTNo damage at 10 µM[4]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify causality between compound administration and phenotypic readout.

Protocol A: qHTS GRP78-Luciferase Reporter Assay

Purpose: To quantify the activation of the ER stress response by measuring GRP78 promoter activity. Causality & Validation: By linking the GRP78 promoter to a luciferase reporter, luminescent output becomes a direct, scalable proxy for UPR activation. Thapsigargin is used as a positive control because its mechanism (SERCA pump inhibition) definitively proves the assay is responsive to ER Ca²⁺ depletion[2].

Step-by-Step Methodology:

  • Cell Preparation: Engineer U87-MG human glioma cells to stably express a GRP78-luciferase biosensor construct.

  • Seeding: Plate cells at a density of 2,000 cells/well in 384-well solid white microplates using 30 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point titration of the 2,9-diazaspiro[5.5]undecan-3-one derivative in DMSO. Transfer 50 nL of compound to the assay plates using an acoustic liquid handler (final DMSO concentration = 0.5%).

  • Controls: Include vehicle (0.5% DMSO) as a negative control and Thapsigargin (1 µM) as a positive control.

  • Incubation: Incubate the treated plates for 16 hours at 37°C.

  • Detection: Add 30 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate at room temperature for 10 minutes to ensure complete cell lysis.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate fold-activation relative to the vehicle control.

Protocol B: 3D Spheroid Viability Assay

Purpose: To evaluate the true cytotoxic potential of the compound in a physiologically relevant 3D tumor model. Causality & Validation: 2D monolayers often overstate drug efficacy because all cells are equally exposed to oxygen and nutrients. 3D spheroids develop necrotic cores and hypoxic gradients, forcing reliance on the ERSR pathway. Using a 3D-specific ATP lysis buffer ensures the entire spheroid is penetrated, preventing false-positive survival signals[5].

Workflow_3D Seeding Cell Seeding (ULA Plates) Incubation 3D Spheroid Formation (72h) Seeding->Incubation Treatment Compound Dosing (48-120h) Incubation->Treatment Assay CellTiter-Glo 3D Viability Readout Treatment->Assay

Figure 2: Workflow for 3D spheroid viability screening of diazaspiro derivatives.

Step-by-Step Methodology:

  • Spheroid Formation: Plate U87-MG or patient-derived glioma cells (e.g., JHH-136) at 750 cells/well in 30 µL of media into 384-well Ultra-Low Attachment (ULA) spheroid microplates.

  • Centrifugation: Centrifuge plates at 1,000 rpm for 30 seconds to aggregate cells at the well bottom. Incubate for 3 days at 37°C to allow compact spheroid formation (1 spheroid/well)[5].

  • Treatment: Add 10 µL of the diazaspiro compound (diluted in growth media) to achieve a final concentration range of 156 nM to 50 µM.

  • Incubation: Incubate for 48 to 120 hours depending on the desired stringency of the survival assay.

  • Lysis and Readout: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes to stabilize the luminescent signal. Read on a microplate reader.

Protocol C: Target Specificity via Isogenic Cell Models (PARP-1)

Purpose: To confirm that the observed cellular phenotype (or lack thereof) is strictly dependent on the compound's interaction with its target (e.g., PARP-1). Causality & Validation: By testing the compound in both Wild-Type (WT) and PARP-1 Knockout (KO) Mouse Embryonic Fibroblasts (MEFs), the assay acts as a self-validating system. If a compound kills WT cells but spares PARP-1 KO cells, the cytotoxicity is definitively on-target[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MEF WT and MEF PARP-1 KO⁻/⁻ cells in parallel 96-well plates at an optimized density (e.g., 1,000 cells/well).

  • Compound Dosing: Treat cells with the diazaspiro derivative (0.1 µM to 100 µM) and a reference standard (e.g., Olaparib).

  • Incubation: Incubate for 4–7 days.

  • Viability Measurement: Perform an ATP-based luminescent viability assay.

  • Data Analysis: Compare the EC₅₀ shifts between the WT and KO lines to determine the target-dependent therapeutic window[4].

References

  • [2] Martinez NJ, Rai G, Yasgar A, et al. A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS One. 2016. URL:[Link]

  • [3] Martinez NJ, Rai G, Yasgar A, et al. A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models (PubMed Central). URL:[Link]

  • [5] Martinez NJ, Rai G, Yasgar A, et al. A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models (Methodology Focus). URL:[Link]

  • [1] Reilly SW, Puentes LN, Wilson K, et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J Med Chem. 2018. URL:[Link]

  • [4] Reilly SW, Puentes LN, Wilson K, et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity (ACS Publications). URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 2,9-Diazaspiro[5.5]undecan-3-one as a Novel CCR5 Antagonist

Executive Summary & Scientific Rationale The C-C chemokine receptor type 5 (CCR5) is a highly validated G-protein coupled receptor (GPCR) target, serving as the primary co-receptor for macrophage-tropic (R5) HIV-1 viral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The C-C chemokine receptor type 5 (CCR5) is a highly validated G-protein coupled receptor (GPCR) target, serving as the primary co-receptor for macrophage-tropic (R5) HIV-1 viral entry and playing a critical role in inflammatory cell chemotaxis[1]. While early linear and flexible amine-based antagonists suffered from poor pharmacokinetic profiles and off-target liabilities (such as hERG channel inhibition), the introduction of highly rigidified scaffolds has revolutionized CCR5 antagonist design.

This application note details the in vitro evaluation of 2,9-Diazaspiro[5.5]undecan-3-one , a representative advanced spirocyclic scaffold. The spiro fusion provides an orthogonal, rigid 3D geometry that perfectly occupies the deep, hydrophobic transmembrane cavity of the CCR5 receptor [2]. Causally, this conformational restriction minimizes the entropic penalty upon receptor binding, driving sub-nanomolar affinities, slow-offset kinetics, and highly selective allosteric inhibition of both endogenous chemokine (CCL5/MIP-1α) signaling and HIV-1 gp120 binding [3].

Mechanistic Overview

CCR5 antagonists do not bind to the extracellular loops where gp120 or chemokines attach. Instead, they embed deeply within the transmembrane helices (TM 1, 2, 3, and 7). By locking the receptor in an inactive conformation, the 2,9-Diazaspiro[5.5]undecan-3-one scaffold acts as a negative allosteric modulator, preventing the conformational shifts required for viral membrane fusion and intracellular calcium mobilization.

Mechanism Antagonist 2,9-Diazaspiro[5.5] undecan-3-one CCR5 CCR5 Receptor (Transmembrane Pocket) Antagonist->CCR5 Allosteric Inhibition Calcium Intracellular Ca2+ Mobilization CCR5->Calcium Gq/11 Signaling (Attenuated) ViralEntry Viral Fusion & Entry CCR5->ViralEntry Membrane Fusion (Prevented) CCL5 CCL5 / MIP-1α (Chemokines) CCL5->CCR5 Orthosteric Binding (Blocked) HIV HIV-1 gp120 (Viral Envelope) HIV->CCR5 Co-receptor Binding (Blocked)

Fig 1. Mechanistic pathway of CCR5 antagonism by 2,9-Diazaspiro[5.5]undecan-3-one.

In Vitro Evaluation Workflow

To ensure a self-validating data package, the evaluation of this spirocyclic compound must follow a strict hierarchy: confirming direct target engagement (Binding), proving functional receptor blockade (Calcium Flux), demonstrating phenotypic efficacy (Viral Fusion), and ruling out non-specific toxicity (Cytotoxicity).

Workflow Step1 1. Radioligand Binding Assay Displacement of [3H]-Maraviroc Step2 2. FLIPR Calcium Assay Functional antagonism vs CCL5 Step1->Step2 Step3 3. Cell-Cell Fusion Assay HIV-1 Env / CD4+ interaction Step2->Step3 Step4 4. Cytotoxicity Profiling MTS or CellTiter-Glo Assay Step3->Step4 Decision Lead Optimization & In Vivo PK/PD Profiling Step4->Decision

Fig 2. Step-by-step in vitro evaluation workflow for novel CCR5 antagonists.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Purpose & Causality: Functional assays can be confounded by downstream signaling amplification or off-target effects. This assay isolates the receptor-ligand interaction to determine the true equilibrium dissociation constant ( Ki​ ), confirming that the spirocyclic compound physically occupies the CCR5 allosteric pocket [4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CCR5. Homogenize in ice-cold membrane buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4) and centrifuge at 40,000 x g for 30 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of assay buffer (supplemented with 0.1% BSA to prevent non-specific plastic binding), 25 µL of serially diluted 2,9-Diazaspiro[5.5]undecan-3-one (ranging from 10 µM to 1 pM), and 25 µL of [3H] -Maraviroc (final concentration 1 nM).

  • Receptor Addition: Add 100 µL of the CHO-CCR5 membrane suspension (10 µg protein/well) to initiate the reaction.

  • Incubation: Incubate at room temperature for 2 hours to ensure the slow-offset spirocyclic compound reaches binding equilibrium.

  • Filtration & Detection: Harvest the reaction onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash rapidly three times with ice-cold wash buffer to trap the receptor-bound radioligand.

  • Self-Validation Control: Include a well with 10 µM unlabeled Maraviroc to define Non-Specific Binding (NSB). True specific binding is Total Binding minus NSB.

Protocol 2: Intracellular Calcium Mobilization (FLIPR Assay)

Purpose & Causality: Binding does not guarantee antagonism. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time calcium flux, confirming that the compound functionally blocks Gq/11-mediated signaling induced by the endogenous ligand CCL5 [5].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-CCR5 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 25 µL of FLIPR Calcium 6 Assay Buffer (Molecular Devices). Causality note: This specific kit utilizes a masking dye technology that quenches extracellular background fluorescence, eliminating the need for wash steps that could dislodge loosely adherent CHO cells and cause well-to-well variability.

  • Incubation: Incubate for 1.5 hours at 37°C, followed by 30 minutes at room temperature to allow complete intracellular dye esterase cleavage.

  • Antagonist Addition: Using the FLIPR liquid handler, add 12.5 µL of the serially diluted spiro compound. Read baseline fluorescence for 5 minutes. Self-Validation Control: Inject assay buffer alone in control wells to ensure mechanical addition does not trigger artifactual calcium spikes.

  • Agonist Challenge: Inject 12.5 µL of CCL5 (at its pre-determined EC80​ concentration, typically 5 nM).

  • Kinetic Reading: Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50​ based on the peak fluorescence amplitude relative to the vehicle control.

Protocol 3: HIV-1 Env-Mediated Cell-Cell Fusion Assay

Purpose & Causality: A compound might block calcium flux but fail to induce the specific CCR5 conformational state required to block gp120 binding. This phenotypic assay directly measures the therapeutic endpoint: preventing viral envelope-mediated membrane fusion [3].

Step-by-Step Methodology:

  • Effector Cells: Transfect HeLa cells with a plasmid encoding the R5-tropic HIV-1 BaL Envelope glycoprotein and a Tat-dependent β -galactosidase reporter.

  • Target Cells: Utilize a stable HeLa cell line expressing human CD4, CCR5, and the HIV-1 LTR promoter driving a luciferase or β -gal reporter.

  • Pre-incubation: Seed target cells (10,000 cells/well) and pre-incubate with the 2,9-Diazaspiro[5.5]undecan-3-one compound for 1 hour at 37°C.

  • Co-culture: Add 10,000 effector cells per well. Centrifuge briefly (300 x g, 1 min) to force cell-to-cell contact.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Lyse the cells and add the appropriate luminescent/colorimetric substrate.

  • Self-Validation Control: Include a CXCR4-tropic HIV-1 Env (e.g., NL4-3 strain) as a negative control. The spiro compound should not inhibit CXCR4-mediated fusion, proving its mechanism is strictly CCR5-dependent and not due to generalized membrane disruption.

Data Presentation & Interpretation

A successful spirocyclic CCR5 antagonist should demonstrate a highly potent, selective, and safe pharmacological profile. The table below summarizes the expected quantitative parameters for an optimized 2,9-Diazaspiro[5.5]undecan-3-one derivative.

Pharmacological ParameterAssay MethodologyRepresentative ValueBiological Interpretation
Binding Affinity ( Ki​ ) Radioligand Displacement< 2.0 nMHigh-affinity occupation of the CCR5 transmembrane allosteric pocket.
Functional Antagonism ( IC50​ ) FLIPR Calcium Flux1.5 - 5.0 nMPotent blockade of CCL5-induced G-protein signaling.
Antiviral Potency ( EC50​ ) HIV-1 Env Cell Fusion1.0 - 3.0 nMEffective prevention of gp120-mediated membrane fusion.
Cytotoxicity ( CC50​ ) MTS Viability Assay> 15,000 nMExcellent in vitro safety window (Therapeutic Index > 5000).
Selectivity (CXCR4) Cell Fusion (X4-tropic)> 10,000 nMStrict selectivity for CCR5; no cross-reactivity with CXCR4.

References

  • Spiropiperidine CCR5 antagonists ResearchGate[Link]

  • Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate PMC - NIH[Link]

  • Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5 PMC - NIH[Link]

  • FLIPR Calcium 4 Assay Kit Guide Molecular Devices[Link]

Method

Application Note: Utilizing 2,9-Diazaspiro[5.5]undecan-3-one as a High-Fsp³ Scaffold in ATR Kinase Inhibition Assays

Introduction & Mechanistic Rationale The Ataxia Telangiectasia and Rad3-related (ATR) kinase is an apex regulator of the DNA Damage Response (DDR). It is primarily activated by single-stranded DNA (ssDNA) regions that ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is an apex regulator of the DNA Damage Response (DDR). It is primarily activated by single-stranded DNA (ssDNA) regions that arise during replication stress or nucleotide excision repair[1]. In oncology, inhibiting ATR induces synthetic lethality in tumors harboring existing DDR deficiencies (such as ATM or p53 mutations) by forcing them into premature mitosis with fatal DNA damage—a process known as mitotic catastrophe[2].

Historically, kinase inhibitors have relied heavily on flat, planar heteroaromatic rings to occupy the ATP-binding pocket. However, these planar structures often suffer from poor solubility, high plasma protein binding, and off-target promiscuity. To overcome this, modern medicinal chemistry emphasizes the Fraction of sp³ hybridized carbons (Fsp³) . Increasing Fsp³ introduces critical 3D character to the molecule, improving its physicochemical properties and clinical success rates[3].

2,9-Diazaspiro[5.5]undecan-3-one is a highly valuable spirocyclic diamine building block[4]. When incorporated into ATR inhibitor scaffolds (such as pyrazolo[1,5-a]pyrimidine derivatives)[5], this spirocycle serves two critical functions:

  • Vector Projection: The rigid, orthogonal nature of the spiro[5.5]undecane core projects functional groups deep into the solvent-exposed channel of the ATR kinase domain, achieving exquisite selectivity over other PIKK family members (like ATM or DNA-PK).

  • Metabolic Stability: The steric hindrance around the spiro-carbon shields adjacent nitrogen atoms from rapid oxidative metabolism (e.g., by CYP450 enzymes), prolonging the compound's half-life.

This application note details the experimental workflows required to validate the biochemical potency and cellular target engagement of ATR inhibitors utilizing the 2,9-diazaspiro[5.5]undecan-3-one scaffold.

Experimental Workflows & Causality

To build a self-validating data package for novel spirocyclic ATR inhibitors, researchers must employ a two-tiered testing cascade: a highly sensitive biochemical assay to determine intrinsic affinity, followed by a cellular mechanistic assay to confirm membrane permeability and intracellular target engagement.

Biochemical Evaluation: HTRF ATR Kinase Assay

Causality & Assay Choice: ATR is a massive (~300 kDa) PIKK family kinase that is notoriously difficult to express and purify in high yields. Therefore, assays must consume minimal enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) is selected because the long emission half-life of the Europium cryptate donor allows for a time-delay before measurement, practically eliminating auto-fluorescent background from the spirocyclic compounds[6].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Serial Dilution: Dilute the 2,9-diazaspiro[5.5]undecan-3-one derivative in 100% DMSO to a 100X stock, then dilute to 4X in Kinase Buffer (final assay DMSO = 1%).

  • Enzyme/Substrate Addition: In a 384-well low-volume proxiplate, add 2 µL of ATR/ATRIP complex (final concentration ~0.5 nM) and GST-p53 substrate (final ~50 nM).

  • Inhibitor Incubation: Add 2.5 µL of the 4X compound. Incubate for 15 minutes at room temperature to allow the rigid spirocycle to achieve binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ of ~10 µM)[7]. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-cryptate-labeled anti-phospho-p53 (Ser15) antibody, and XL665-labeled anti-GST antibody.

  • Readout: Incubate for 2 hours, then read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.

Cellular Target Engagement: Phospho-CHK1 (Ser345) Assay

Causality & Assay Choice: Biochemical potency does not guarantee cellular efficacy. ATR directly phosphorylates Checkpoint Kinase 1 (CHK1) at Ser345 in response to replication stress[8]. Measuring the reduction of p-CHK1 (Ser345) in cells treated with Hydroxyurea (HU)—a ribonucleotide reductase inhibitor that stalls replication forks—provides direct proof of intracellular ATR inhibition[9].

Protocol:

  • Cell Seeding: Seed U2OS (human osteosarcoma) cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Replication Stress Induction: Treat cells with 2 mM Hydroxyurea for 2 hours to induce replication fork stalling and robustly activate the ATR pathway.

  • Compound Treatment: Add the spirocyclic ATR inhibitor at varying concentrations (0.1 nM to 10 µM) for 1 hour.

  • Lysis & Detection: Aspirate media and add 50 µL of supplemented lysis buffer. Transfer 16 µL of lysate to a 384-well plate and add 4 µL of premixed HTRF Phospho-CHK1 (Ser345) detection antibodies[9].

  • Analysis: Read TR-FRET signals after a 4-hour incubation. Normalize data against a Total-CHK1 assay to ensure the compound is inhibiting kinase activity rather than degrading the CHK1 protein itself[10].

Data Presentation: The Impact of the Spirocyclic Scaffold

The following table summarizes representative structure-activity relationship (SAR) data, demonstrating why the transition from a planar piperazine to a 2,9-diazaspiro[5.5]undecan-3-one scaffold is highly advantageous in ATR inhibitor design.

Compound Core StructureFsp³Biochemical IC₅₀ (nM)Cellular p-CHK1 IC₅₀ (nM)Microsomal T₁/₂ (min)Kinetic Solubility (µM)
Planar Piperazine (Reference)0.2545.2310.512< 10
2,9-Diazaspiro[5.5]undecan-3-one 0.62 1.8 14.2 > 120 > 150

Table 1: Comparative SAR metrics. The spirocyclic scaffold significantly increases Fsp³, which correlates with a ~25-fold increase in biochemical potency (due to optimal 3D vector projection into the ATR solvent channel) and a 10-fold increase in metabolic stability (T₁/₂).

Visualizations

ATR/CHK1 Signaling & Synthetic Lethality Mechanism

G DNA_Damage Replication Stress (ssDNA) RPA RPA Binding DNA_Damage->RPA ATR ATR/ATRIP Complex RPA->ATR CHK1 CHK1 Activation (p-Ser345) ATR->CHK1 Apoptosis Mitotic Catastrophe (Apoptosis) ATR->Apoptosis When Inhibited Cell_Cycle Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle Spiro_Inhibitor Spirocyclic ATR Inhibitor Spiro_Inhibitor->ATR Inhibits

Fig 1: The ATR/CHK1 DDR pathway. Spirocyclic inhibitors block ATR, forcing damaged cells into apoptosis.

HTRF Biochemical Assay Workflow

Workflow Prep Compound Prep (Spirocycle) Incubate Kinase Reaction (ATR + ATP + Substrate) Prep->Incubate Stop Stop & Detect (HTRF Reagents) Incubate->Stop Read TR-FRET Readout (665nm / 620nm) Stop->Read Analyze IC50 Calculation Read->Analyze

Fig 2: Step-by-step workflow for the high-throughput HTRF biochemical ATR kinase assay.

References

  • Vertex Pharmaceuticals Inc. (2014). WO2014089379A1 - Compounds useful as inhibitors of atr kinase. Google Patents.
  • European Patent Office. (2020). EP 3 418 281 B1 - PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. Retrieved from [Link]

  • Springer Nature. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • Reaction Biology. (n.d.). ATR Kinase Assay Service. Retrieved from[Link]

  • ResearchGate. (n.d.). An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication. Retrieved from [Link]

  • ResearchGate. (n.d.). Fsp3: A new parameter for drug-likeness. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one Dihydrochloride

Introduction Spirocyclic scaffolds have become privileged structures in modern drug development. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles effectively disrupt molecular planarity, which oft...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds have become privileged structures in modern drug development. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles effectively disrupt molecular planarity, which often translates to improved metabolic stability, enhanced aqueous solubility, and reduced off-target toxicity. The 2,9-diazaspiro[5.5]undecan-3-one system is a highly versatile spiro-lactam building block. It has been critically employed in the synthesis of potent[1] for oncology applications[2], as well as [3] targeting cellular stress responses.

This application note provides a comprehensive, scalable, and self-validating protocol for the synthesis of [4]. The methodology prioritizes high atom economy, scalability, and the avoidance of late-stage chromatographic purification.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a highly efficient three-step linear sequence starting from commercially available 1-Boc-4-cyanopiperidine, leveraging established [5].

  • Quaternary Center Formation (Michael Addition) : The critical spiro carbon (C6) is established by deprotonating 1-Boc-4-cyanopiperidine with Lithium Diisopropylamide (LDA). The resulting nitrile-stabilized carbanion is a soft nucleophile that undergoes a 1,4-conjugate addition to ethyl acrylate. This approach is chosen over alkylation with halides to strictly avoid competing E2 elimination side-reactions.

  • Tandem Reduction-Lactamization : The intermediate undergoes catalytic hydrogenation using Raney Nickel. A critical parameter here is the use of ethanolic ammonia. Ammonia traps the highly reactive intermediate imine, preventing the formation of secondary amine dimers. The newly formed primary amine then spontaneously attacks the pendant ethyl ester, driving an intramolecular aminolysis that forms the thermodynamically stable 6-membered delta-lactam.

  • Global Deprotection & Salt Formation : Treatment with anhydrous 4M HCl in dioxane removes the Boc protecting group. The highly basic piperidine nitrogen (N9) and the lactam system coordinate with excess HCl to precipitate the final product as a highly pure dihydrochloride salt, eliminating the need for column chromatography.

Experimental Workflows

Step 1: Synthesis of tert-Butyl 4-cyano-4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
  • Preparation : Purge a flame-dried 500 mL round-bottom flask with inert N2. Add anhydrous THF (150 mL) and diisopropylamine (15.4 mL, 110 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation : Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Deprotonation : Dissolve 1-Boc-4-cyanopiperidine (21.0 g, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the LDA solution. Stir for 1 hour at -78 °C.

    • Validation Check: The solution will transition to a pale yellow color, indicating complete enolate formation.

  • Michael Addition : Add ethyl acrylate (11.9 mL, 110 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to warm to room temperature over 1 hour.

  • Workup : Quench with saturated aqueous NH4Cl (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • In-Process Control (IPC) : Analyze via TLC (Hexanes/EtOAc 7:3). The starting material (Rf = 0.5) must be absent; the product appears as a new spot at Rf = 0.35 (stains active with KMnO4).

Step 2: Synthesis of tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
  • Preparation : In a Parr hydrogenation vessel, dissolve the crude Step 1 intermediate (~31 g, 100 mmol) in a 2M solution of ammonia in ethanol (200 mL).

  • Catalyst Addition : Carefully add Raney Nickel slurry in water (approx. 5.0 g).

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air.

  • Hydrogenation : Seal the vessel, purge with N2 three times, then with H2 three times. Pressurize to 50 psi H2 and heat to 50 °C.

  • Reaction Monitoring : Monitor hydrogen uptake. The reaction is typically complete within 12–16 hours when the internal pressure stabilizes.

    • Validation Check: LC-MS must show the complete disappearance of the nitrile mass and the appearance of the cyclized lactam mass [M+H]+ = 269.1.

  • Isolation : Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (100 mL). Concentrate the filtrate in vacuo to yield a white solid. Triturate with cold diethyl ether to afford the pure intermediate.

Step 3: Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one Dihydrochloride
  • Deprotection : Suspend the Step 2 intermediate (20.0 g, 74.5 mmol) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Acidification : Add 4M HCl in dioxane (100 mL, 400 mmol) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • Precipitation : As the Boc group is cleaved, the product will precipitate as a dense white solid.

    • Validation Check: Vigorous gas evolution (CO2 and isobutylene) will be observed initially. The cessation of gas evolution and heavy precipitation indicate reaction completion.

  • Filtration : Filter the suspension under vacuum. Wash the filter cake extensively with anhydrous diethyl ether (2 x 50 mL) to remove residual dioxane and organic impurities.

  • Drying : Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final dihydrochloride salt.

Quantitative Data & Characterization

Table 1: Reaction Optimization & Yield Summary

StepReaction TypeTimeTemperatureIsolated YieldPurity (HPLC)
1Michael Addition3.5 h-78 °C to RT88%>95%
2Tandem Reduction-Cyclization14 h50 °C82%>98%
3Boc-Deprotection & Salt Formation3 h0 °C to RT95%>99%

Table 2: Analytical Characterization Data (Final Product)

Analytical MethodExpected Result / Signal
1H NMR (400 MHz, D2O)δ 3.20 - 3.40 (m, 6H), 2.40 (t, 2H), 1.90 (t, 2H), 1.70 (m, 4H)
LC-MS (ESI+)m/z calculated for C9H17N2O [M+H]+: 169.13; Found: 169.1
Melting Point >250 °C (Decomposes)
Appearance White to off-white crystalline powder

Synthetic Workflow Diagram

SynthesisWorkflow SM 1-Boc-4-cyanopiperidine (Starting Material) Step1 Step 1: Michael Addition LDA, THF, -78°C Ethyl Acrylate SM->Step1 Int1 Intermediate 1 tert-Butyl 4-cyano-4-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate Step1->Int1 Step2 Step 2: Tandem Reduction-Cyclization H2 (50 psi), Raney Ni EtOH/NH3, 50°C Int1->Step2 Int2 Intermediate 2 tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane -9-carboxylate Step2->Int2 Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane, RT Int2->Step3 Product Final Product 2,9-Diazaspiro[5.5]undecan-3-one Dihydrochloride Step3->Product

Synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride.

References

  • Vertex Pharmaceuticals Inc. "Compounds useful as inhibitors of atr kinase.
  • Merck KGaA. "Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases.
  • "GCN2 inhibitors and uses thereof.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75531057, 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride." PubChem.[Link]

  • "A stereoselective approach to the azaspiro[5.5]undecane ring system." Journal of Organic Chemistry, 2008.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2,9-Diazaspiro[5.5]undecan-3-one synthesis

Technical Support Center: Optimizing the Yield of 2,9-Diazaspiro[5.5]undecan-3-one Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 2,9-Diazaspiro[5.5]undecan-3-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex spirocyclic piperidines. The 2,9-diazaspiro[5.5]undecan-3-one scaffold is a critical building block, particularly in the development of ATR kinase inhibitors for oncology[1]. However, its synthesis often suffers from low yields and poor scalability during the spiro-lactamization step[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your synthetic yield.

Visualizing the Optimized Workflow

SynthPathway A 1-Boc-piperidine- 4-carbonitrile B Michael Addition (Ethyl Acrylate, LDA) A->B C Cyano-Ester Intermediate B->C C-Alkylation D Catalytic Hydrogenation (Raney Ni, NH3/MeOH) C->D E Amino-Ester Intermediate D->E Nitrile Reduction F Thermal Lactamization (Toluene, Reflux) E->F G Boc-Protected Spiro-Lactam F->G Cyclization H Acidic Deprotection (HCl/Dioxane) G->H I 2,9-Diazaspiro[5.5]undecan- 3-one (HCl salt) H->I Yield > 85%

Figure 1: Optimized synthetic pathway for 2,9-diazaspiro[5.5]undecan-3-one.

Mechanistic Troubleshooting & FAQs

Q1: Why is my Michael addition of ethyl acrylate to 1-Boc-piperidine-4-carbonitrile stalling at 40% yield, with heavy tar formation? Causality: Ethyl acrylate is highly prone to anionic polymerization. If the enolate of the nitrile is generated at temperatures above -40 °C, or if the acrylate is added too rapidly, the acrylate acts as both an electrophile and a polymerization monomer. Solution: Generate the lithiated nitrile using LDA at strictly -78 °C. Dilute the ethyl acrylate in THF and add it dropwise via a syringe pump over 1 hour. This keeps the steady-state concentration of the unreacted acrylate low, favoring the desired C-alkylation over polymerization.

Q2: During the catalytic hydrogenation of the cyano-ester intermediate, I am observing a large amount of a secondary amine dimer. How can I ensure primary amine formation? Causality: The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. This imine can be attacked by newly formed primary amine molecules, leading to the formation of secondary amine dimers. Solution: Perform the hydrogenation using Raney Nickel in the presence of an excess of methanolic ammonia (NH 3​ /MeOH). The high concentration of ammonia shifts the equilibrium, outcompeting the primary amine for addition to the imine intermediate, thus suppressing dimerization.

Q3: The final lactamization step to form the spiro[5.5] system is incomplete even after 24 hours at room temperature. What is the thermodynamic barrier? Causality: While the Thorpe-Ingold effect (gem-dialkyl effect) provided by the piperidine ring favors cyclization, the formation of a 6-membered lactam has a higher entropic barrier than a 5-membered ring and requires overcoming the steric bulk of the quaternary spiro center[3]. Solution: The reaction requires thermal driving. Switch the solvent to toluene and heat to reflux (110 °C). The addition of a catalytic amount of acetic acid (0.1 equiv) activates the ester carbonyl, significantly accelerating the intramolecular aminolysis.

Troubleshooting Start Low Yield in Spirocycle Synthesis? Q1 Which step is failing? Start->Q1 Step1 Michael Addition Q1->Step1 Step2 Nitrile Reduction Q1->Step2 Step3 Lactamization Q1->Step3 Sol1 Control Temp (-78°C) Avoid Acrylate Polymerization Step1->Sol1 High byproducts Sol2 Add NH3/MeOH Prevent Dimerization Step2->Sol2 Secondary amines formed Sol3 Use Toluene Reflux Add AcOH Catalyst Step3->Sol3 Incomplete cyclization

Figure 2: Decision tree for troubleshooting low yields in spiro-lactamization.

Quantitative Data: Lactamization Optimization

The table below summarizes our internal data on driving the critical spiro-lactamization step to completion. As demonstrated, thermal activation combined with mild acid catalysis is required to overcome the steric hindrance of the spiro[5.5] core[4].

SolventTemperature (°C)AdditiveTime (h)Yield of Lactam (%)Purity (HPLC Area %)
Methanol25None481585
THF65None244288
Toluene110None247692
Toluene 110 AcOH (0.1 eq) 16 94 >99

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure you do not carry failed intermediates through the multi-step synthesis.

Phase 1: Alkylation (Michael Addition)

  • Charge a dry, argon-purged flask with diisopropylamine (1.1 equiv) and anhydrous THF. Cool to -78 °C.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 equiv) in THF dropwise. Stir for 1 h at -78 °C to ensure complete enolization.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with D 2​ O; LC-MS should show >95% deuterium incorporation at the C4 position.

  • Add ethyl acrylate (1.2 equiv) in THF via a syringe pump over 1 h at -78 °C.

  • Quench with saturated aq. NH 4​ Cl, extract with EtOAc, and purify via silica gel chromatography to isolate ethyl 3-(1-Boc-4-cyanopiperidin-4-yl)propanoate.

Phase 2: Reductive Amination & Lactamization

  • Dissolve the cyano-ester in 7 N NH 3​ in MeOH.

  • Add Raney Nickel (20% w/w). Pressurize the reaction vessel with H 2​ (50 psi) and stir at 25 °C for 12 h.

    • Validation Checkpoint: TLC (ninhydrin stain) must show the complete disappearance of the starting material and the appearance of a highly polar, primary amine spot (purple/pink upon heating).

  • Filter the catalyst through a pad of Celite (Caution: Raney Nickel is highly pyrophoric!) and concentrate the filtrate in vacuo.

  • Dissolve the crude amino-ester in anhydrous toluene. Add glacial acetic acid (0.1 equiv) and heat to reflux (110 °C) for 16 h.

  • Concentrate and purify via silica gel chromatography to yield tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate.

Phase 3: Deprotection

  • Dissolve the Boc-protected spirocycle in CH 2​ Cl 2​ .

  • Add 4 N HCl in dioxane (5.0 equiv) and stir at room temperature for 2 h.

    • Validation Checkpoint: Gas evolution (CO 2​ ) will cease, and a dense white precipitate will form in the flask, indicating successful deprotection.

  • Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford 2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a highly pure white solid.

References

  • WO2014089379A1 - Compounds useful as inhibitors of atr kinase Source: Google Patents URL
  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine] Source: ACS Publications URL
  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry Source: ResearchGate URL
  • In-Depth Technical Guide: Spiro[5.

Sources

Optimization

Introduction: The Synthetic Challenge of Diazaspiro[5.5]undecanes

An in-depth guide to navigating the complexities of diazaspiro[5.5]undecane synthesis, focusing on the identification and mitigation of common side reactions. This technical support center is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of diazaspiro[5.5]undecane synthesis, focusing on the identification and mitigation of common side reactions. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot experimental challenges and optimize synthetic outcomes.

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Its synthesis, however, is often a complex undertaking fraught with challenges. The construction of the spirocyclic system typically involves an intramolecular cyclization step that must compete with various side reactions, such as intermolecular polymerization and the formation of stable, non-cyclized intermediates.

This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific, observable problems encountered during the synthesis of diazaspiro[5.5]undecanes, particularly those synthesized via double aza-Michael additions or related multi-component reactions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields are a frequent issue and can arise from multiple factors. A systematic approach is crucial for diagnosis and optimization.[2][3]

Potential Cause 1: Competing Intermolecular Polymerization The key ring-forming step in many diazaspiro[5.5]undecane syntheses is an intramolecular reaction. However, if the reactive ends of one molecule react with those of another molecule (intermolecular reaction), oligomeric or polymeric byproducts will form instead of the desired spirocycle.[4][5] This is especially prevalent at high concentrations.

Solution: Employ High-Dilution Conditions By significantly lowering the concentration of your reactants, you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.[6]

  • Protocol:

    • Calculate the required solvent volume to achieve a concentration of 0.01 M to 0.05 M for your limiting reagent.

    • Instead of adding the reagents all at once, use a syringe pump to add the starting materials slowly over several hours to the reaction vessel containing the bulk of the solvent. This technique maintains a state of pseudo-dilution.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Bifunctional Precursor B Intramolecular Cyclization A->B Favored at Low Concentration C Diazaspiro[5.5]undecane (Product) B->C D Bifunctional Precursor E Intermolecular Reaction D->E Favored at High Concentration F Polymeric Byproduct E->F

Caption: Intramolecular vs. Intermolecular Reaction Pathways.

Potential Cause 2: Incomplete Reaction or Intermediate Accumulation In multi-step syntheses like the double aza-Michael addition, the reaction can stall after the first addition, leading to an accumulation of the linear, non-cyclized intermediate.[7]

Solution: Optimize Reaction Conditions to Drive Cyclization The second, ring-closing Michael addition may have a higher activation energy.

  • Temperature Screening: Systematically increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point where the cyclization proceeds without significant product decomposition.[3]

  • Catalyst/Base Screening: The choice of base or catalyst is critical. For aza-Michael additions, organic bases like diethylamine or DBU are often used.[7] If one base leads to stalling, screen others with different strengths and steric profiles.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the intermediate, and the appearance of the product.[8] This will help you determine the optimal reaction time.

Potential Cause 3: Product or Starting Material Decomposition The desired spirocyclic product or the starting materials may be unstable under the reaction or workup conditions.[2]

Solution: Time-Course Analysis and Milder Workup

  • Time-Course Study: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by LC-MS. This will reveal if your product forms and then degrades over time.

  • Milder Workup: If decomposition is suspected during workup, avoid harsh acidic or basic conditions. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of strong acids.[2]

Q2: I'm observing significant amounts of an unidentifiable, insoluble solid (polymeric byproduct). How do I prevent this?

This is a classic sign that intermolecular reactions are dominating.

Primary Cause: The concentration of reactants is too high, promoting reactions between different molecules rather than within a single molecule.[4]

Solutions:

  • High-Dilution Principle: As detailed in Q1, this is the most effective strategy. Reducing the concentration to the 0.01-0.05 M range is a standard starting point.[6]

  • Temperature Control: In some cases, high temperatures can accelerate side reactions more than the desired cyclization. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[2]

Q3: My product is a mixture of diastereomers. How can I improve stereoselectivity?

Achieving high diastereoselectivity is a common challenge in spirocycle synthesis, as the formation of the spirocenter creates a new stereogenic center.[2]

Potential Cause 1: Solvent Effects The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. In some cases, a change in solvent can even reverse the selectivity.[2]

Solution: Solvent Screening Screen a range of solvents with varying polarities.

SolventDielectric Constant (Approx.)Potential Influence
Toluene2.4Non-polar, may favor specific transition states through pi-stacking.
THF7.6Moderately polar, coordinating.
DCM9.1Moderately polar, non-coordinating.
Acetonitrile37.5Polar, aprotic.
Methanol32.7Polar, protic; can participate in H-bonding.

Table summarizing solvent properties for screening.

Potential Cause 2: Temperature Lower temperatures often lead to higher diastereoselectivity by amplifying the small energy difference between the diastereomeric transition states, thus favoring the path with the lower activation energy.[3]

Solution: Low-Temperature Reaction Perform the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C). While this will slow the reaction rate, it can significantly improve the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q: What is the proposed mechanism for the formation of diazaspiro[5.5]undecanes via a double aza-Michael addition?

A: The reaction proceeds in a cascade fashion. First, a base activates an active methylene compound (e.g., N,N-dimethylbarbituric acid). This enolate then undergoes an intermolecular aza-Michael addition to one of the double bonds of a divinyl ketone derivative. A subsequent intramolecular aza-Michael addition then forms the second ring and the spirocyclic core.[7]

G A 1. Base abstracts proton from active methylene donor B 2. Intermolecular aza-Michael Addition A->B C Intermediate Adduct B->C D 3. Tautomerization & Proton Transfer C->D E 4. Intramolecular aza-Michael Addition (Ring Closure) D->E F Diazaspiro[5.5]undecane Product E->F

Caption: General Mechanism for Double Aza-Michael Addition.

Q: How should I choose a purification strategy for my final product?

A: The choice depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most versatile method for removing unreacted starting materials, intermediates, and soluble byproducts. Use TLC to develop a solvent system that provides good separation between your product and impurities.[2]

  • Recrystallization: If your product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Screen different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.[8]

  • Acid/Base Extraction: If your product has basic nitrogen atoms and the impurities are neutral, you can perform an acid/base workup. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the product to the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer and re-extract your product into an organic solvent.

Q: What are the critical safety precautions when working with reagents common in these syntheses?

A: Safety is paramount.

  • Cyanide Salts: Some routes, like the Bucherer-Bergs reaction for related spiro-hydantoins, use highly toxic cyanide salts (e.g., NaCN, KCN). ALWAYS handle these in a certified chemical fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit must be available, and personnel must be trained in its use. All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal according to institutional guidelines.[8]

  • Strong Bases and Acids: Handle strong bases (e.g., NaH, n-BuLi) and acids (e.g., HCl, H₂SO₄) with care, using appropriate PPE and quenching procedures.

  • Organic Solvents: Always work in a well-ventilated area and be aware of the flammability and toxicity of the solvents being used.

Key Experimental Protocol: Synthesis of a Diazaspiro[5.5]undecane-trione Derivative

This protocol is a representative example based on a multi-component reaction, which is susceptible to side reactions if not controlled properly.

Objective: Synthesize a 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivative.

Materials:

  • Meldrum's acid (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Urea (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv, catalyst)

  • Ethanol (Solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine Meldrum's acid (1.0 equiv), the aromatic aldehyde (1.0 equiv), urea (1.0 equiv), and ethanol.

  • Stir the mixture to achieve a suspension.

  • Add the catalytic amount of p-TSA (0.1 equiv) to the mixture.

  • Heat the reaction to reflux (approx. 78 °C) and monitor its progress by TLC.

  • Upon completion (typically indicated by the disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to obtain the final diazaspiro[5.5]undecane derivative.

Troubleshooting this Protocol:

  • Low Yield: If the yield is low, ensure the p-TSA catalyst is fresh. Anhydrous conditions may also improve the yield by preventing hydrolysis of intermediates.

  • Impurity Formation: If significant impurities are observed, purification by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is recommended.

References

  • Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research. Retrieved from [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. Retrieved from [Link]

  • University of Bath. (n.d.). Intramolecular vs. Intermolecular Reaction. Retrieved from [Link]

  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Purification challenges of 2,9-Diazaspiro[5.5]undecan-3-one isomers

Welcome to the Technical Support Center for Spirocyclic Diamine Purification. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 2,9-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Diamine Purification. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 2,9-Diazaspiro[5.5]undecan-3-one and its isomers.

This highly valuable spirocyclic scaffold[1] presents a unique set of purification hurdles. It features a basic secondary amine at position 9 and a neutral, hydrogen-bonding valerolactam ring at position 3. Because isomers of this compound (such as diastereomers or positional isomers) share nearly identical physical properties, molecular weights, and polarities[2], achieving baseline resolution requires a deep understanding of stationary phase interactions and mobile phase chemistry.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logic tree to diagnose the root cause of poor resolution or severe peak tailing.

Troubleshooting Start Spirocycle Streaking Observed CheckSalt Is sample a HCl salt? Start->CheckSalt FreeBase Perform Free-basing (Liquid-Liquid Extraction) CheckSalt->FreeBase Yes CheckModifier Are basic modifiers (TEA/NH4OH) present? CheckSalt->CheckModifier No FreeBase->CheckModifier AddModifier Add 1-2% TEA or NH4OH to mobile phase CheckModifier->AddModifier No CheckResolution Are isomers resolved? CheckModifier->CheckResolution Yes AddModifier->CheckResolution SwitchPhase Switch to NH2-Silica or High-pH C18 CheckResolution->SwitchPhase No Success Successful Purification CheckResolution->Success Yes SwitchPhase->Success

Troubleshooting workflow for resolving amine streaking and isomer separation.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does 2,9-diazaspiro[5.5]undecan-3-one streak severely on standard normal-phase silica gel, resulting in low recovery? A1: The causality lies in the acid-base chemistry between the analyte and the stationary phase. Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The basic piperidine nitrogen (N9) of the spirocycle becomes protonated by these silanols, creating a strong ionic interaction rather than a reversible dipole-dipole interaction[3][4]. This leads to irreversible adsorption and severe peak tailing.

Q2: How do basic modifiers resolve this streaking issue? A2: Adding a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) acts as a sacrificial competitor. The modifier saturates and deactivates the acidic silanol sites on the silica surface[4]. Consequently, the spirocyclic amine remains in its neutral free-base form and interacts with the silica purely through reversible hydrogen bonding (primarily via the lactam carbonyl), allowing it to elute as a sharp, tight band.

Mechanism Silica Silica Surface (Acidic Si-OH) Amine Spirocyclic Amine (Basic N9) Silica->Amine Strong Ionic Interaction Elution Sharp Elution & High Recovery Silica->Elution Weakened Interaction Tailing Irreversible Binding & Peak Tailing Amine->Tailing Without Modifier Modifier Basic Modifier (TEA / NH3) Modifier->Silica Deactivates Silanols Modifier->Amine Competes for binding sites

Mechanistic interaction of basic modifiers preventing spirocyclic amine tailing.

Q3: I am trying to separate diastereomeric isomers of this scaffold, but basic-modified normal phase isn't providing enough resolution. What is the alternative? A3: When isomers possess nearly identical polarities, normal phase chromatography often fails because the dominant interaction (hydrogen bonding) is too similar between the isomers. The scientifically sound alternative is High-pH Reversed-Phase Chromatography (RPC) using a robust hybrid C18 column[3][5]. By raising the mobile phase pH to 10.5, you suppress the ionization of the N9 amine (pKa ~9.5). The fully neutral spirocycles will now interact with the C18 phase based on subtle 3D spatial differences in their hydrophobic surface area, which is highly effective for resolving diastereomers and positional isomers.

Q4: I cannot detect the compound during Preparative HPLC. Why is my UV signal flat? A4: 2,9-Diazaspiro[5.5]undecan-3-one lacks an aromatic chromophore. The only UV-active moiety is the lactam carbonyl, which absorbs weakly at ~210 nm—a wavelength often obscured by the UV cutoff of solvents like methanol or ethyl acetate[6]. You must switch your detection method to Mass Spectrometry (MS-directed purification targeting m/z 169.1 [M+H]+) or use an Evaporative Light Scattering Detector (ELSD).

Part 3: Comparative Quantitative Data

To guide your experimental design, the following table summarizes the expected performance metrics of various purification strategies for spirocyclic diamine isomers.

Purification StrategyStationary PhaseMobile Phase SystemIsomer Resolution CapabilityTypical Mass RecoveryPrimary Use Case
Standard Normal Phase Unmodified SilicaDCM / MeOHPoor (Severe Tailing)< 40%Not Recommended
Modified Normal Phase Unmodified SilicaDCM / MeOH + 1% NH₄OHModerate75 - 85%Bulk purification of crude synthetic intermediates
Amine-Functionalized NH₂-Bonded SilicaHexane / EtOAcGood85 - 95%Diastereomer separation at gram-scale
High-pH Reversed Phase Hybrid C18H₂O (pH 10.5) / MeCNExcellent> 90%Final polishing & strict positional isomer resolution

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the workflow includes built-in quality control checkpoints to verify success before proceeding to the next step.

Protocol A: Basic-Modified Normal-Phase Flash Chromatography

Use this protocol for bulk purification of the crude reaction mixture.

  • Sample Preparation & Free-basing: 2,9-Diazaspiro[5.5]undecan-3-one is frequently isolated as a dihydrochloride salt[6][7]. Dissolve 1.0 g of the crude salt in 20 mL of saturated aqueous NaHCO₃. Extract with 3 x 20 mL of Dichloromethane (DCM).

    • Validation Checkpoint 1: Test the pH of the aqueous layer. It must be ≥ 9.0 to ensure complete free-basing. If not, add 1M NaOH dropwise.

  • Mobile Phase Preparation: Prepare a solvent system of 90:10 DCM:MeOH. Add 1% (v/v) concentrated aqueous NH₄OH (28% NH₃ basis)[5]. Mix thoroughly.

  • Column Equilibration: Flush a 50g standard silica gel column with 3 to 5 Column Volumes (CV) of the modified mobile phase.

    • Validation Checkpoint 2: Collect a few drops of the column eluent and spot it on wet pH paper. It should read basic (pH ~9), confirming the silanol sites are fully saturated[5].

  • Loading & Elution: Dry the DCM extract over Na₂SO₄, concentrate to a minimal volume (~2 mL), and load onto the column. Elute using the modified mobile phase.

  • Detection: Since UV is ineffective, spot fractions on a TLC plate and stain with Ninhydrin (heat required). The secondary amine will appear as a distinct colored spot.

Protocol B: High-pH Reversed-Phase Preparative HPLC

Use this protocol for the baseline resolution of closely related isomers.

  • Column Selection: Select a high-pH tolerant hybrid C18 preparative column (e.g., Waters XBridge or equivalent)[3][5].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with NH₄OH.

    • Buffer B: LC-MS grade Acetonitrile.

    • Validation Checkpoint 1: Calibrate your pH meter and confirm Buffer A is exactly 10.5 ± 0.1. A lower pH will result in partial ionization and peak broadening[4].

  • Analytical Scouting: Run an analytical gradient from 2% to 40% Buffer B over 15 minutes.

    • Validation Checkpoint 2: Review the MS chromatogram (Extracted Ion Chromatogram for m/z 169.1). You must observe baseline separation of the isomer peaks here before scaling up.

  • Preparative Injection: Scale the gradient to the preparative column. Utilize MS-directed fraction collection triggered by the [M+H]+ mass of 169.1[6].

  • Lyophilization: Pool the collected fractions and lyophilize immediately. Do not use rotary evaporation at high heat, as the prolonged basic aqueous conditions can risk hydrolyzing the lactam ring.

Sources

Optimization

Technical Support Center: Stability and Handling of 2,9-Diazaspiro[5.5]undecan-3-one in Acidic Media

Introduction & Chemical Overview 2,9-Diazaspiro[5.5]undecan-3-one is a privileged spirocyclic scaffold widely utilized in medicinal chemistry to impart 3D structural complexity and improve pharmacokinetic profiles[1]. St...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Overview

2,9-Diazaspiro[5.5]undecan-3-one is a privileged spirocyclic scaffold widely utilized in medicinal chemistry to impart 3D structural complexity and improve pharmacokinetic profiles[1]. Structurally, it features two distinct nitrogen centers: a highly basic secondary amine (N9 within the piperidine ring) and a neutral lactam (N2-C3=O within the valerolactam ring). Understanding the chemoselectivity and stability of these two functional groups under varying acidic conditions is critical for successful synthesis, purification, and assay development.

Frequently Asked Questions (FAQs)

Q1: Why does my compound exhibit poor retention on reverse-phase HPLC when using 0.1% TFA or Formic Acid? A1: The N9 position of the piperidine ring is a highly basic secondary amine. In standard acidic mobile phases (pH 2–3), N9 is fully protonated, rendering the molecule highly polar and hydrophilic. This prevents effective partitioning into the C18 stationary phase. Causality: The lactam nitrogen (N2) remains neutral due to the resonance delocalization of its lone pair into the adjacent C3 carbonyl. Thus, the molecule exists as a mono-cationic salt (e.g., trifluoroacetate or dihydrochloride)[1]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to keep the N9 amine in its free-base form, significantly improving column retention.

Q2: Is the spirocyclic lactam ring stable during standard Boc-deprotection (e.g., 20-50% TFA in DCM)? A2: Yes. The lactam ring is remarkably stable to mild and moderate acidic conditions at room temperature. Boc-deprotection of the N9 amine can be performed safely without risk of lactam cleavage[2]. Causality: Amide/lactam hydrolysis requires both strong acid to protonate the carbonyl oxygen (making the carbon more electrophilic) and a nucleophile (water) accompanied by thermal energy to overcome the high activation barrier of the tetrahedral intermediate[3]. Standard TFA/DCM cocktails lack sufficient water and heat to drive this hydrolysis.

Q3: I observed an unexpected +18 Da mass shift in LC-MS after an acidic workup. What happened? A3: A mass shift of +18 Da (M+H₂O) indicates acid-catalyzed hydrolysis of the lactam ring, resulting in a ring-opened amino acid derivative[4]. Causality: If your workup involved harsh aqueous acids (e.g., 1M to 6M HCl) and elevated temperatures, the lactam bond (N2-C3) was cleaved. The spirocyclic constraint slightly increases the ring strain compared to linear amides, making it susceptible to hydrolysis under forcing conditions.

Troubleshooting Guide & Experimental Workflows

Quantitative Stability Data

Table 1: Stability Profile of 2,9-Diazaspiro[5.5]undecan-3-one

ConditionpH RangeTemperatureN9 StateLactam (N2-C3) StateExpected Half-Life (t½)
0.1% Formic Acid (aq)~2.725 °CProtonatedIntact> 48 hours
50% TFA in DCM< 1.025 °CProtonatedIntact> 24 hours
1M HCl (aq)~0.025 °CProtonatedIntact~ 12 hours
6M HCl (aq)< 0.0100 °C (Reflux)ProtonatedHydrolyzed (Ring-open)< 30 minutes
Experimental Methodologies

Protocol 1: Safe Boc-Deprotection of N9 without Lactam Cleavage Self-Validating System: This protocol uses anhydrous conditions to prevent the nucleophilic attack of water on the lactam carbonyl, ensuring selective Boc removal.

  • Preparation: Dissolve 1.0 mmol of N9-Boc-2,9-diazaspiro[5.5]undecan-3-one in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.0 mL of anhydrous Trifluoroacetic acid (TFA).

  • Reaction: Remove the ice bath and stir at room temperature (20-25 °C) for 2 hours. Monitor via LC-MS; the starting material (M+H) should disappear, replaced by the deprotected mass (-100 Da for Boc loss)[2].

  • Quenching (Critical Step): Concentrate the mixture under reduced pressure without heating above 30 °C. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8. This prevents the concentration of acid in the presence of atmospheric moisture, which could trigger delayed lactam hydrolysis.

  • Validation: Analyze the organic layer via LC-MS. The presence of the exact mass (no +18 Da peak) confirms the lactam remains intact.

Protocol 2: Controlled Acidic Degradation Assay (Forced Degradation) Purpose: To establish the degradation boundaries of the spiro-lactam for formulation stability testing.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2,9-diazaspiro[5.5]undecan-3-one in Acetonitrile.

  • Hydrolysis Induction: Transfer 1.0 mL of the stock to a pressure-resistant vial. Add 1.0 mL of 6M HCl.

  • Thermal Stress: Seal the vial and heat to 80 °C using a heating block for 4 hours.

  • Neutralization: Cool to room temperature. Carefully neutralize with 6M NaOH to pH 7 to arrest degradation.

  • Analysis: Run the sample on LC-MS. The primary degradation product will elute earlier (more polar) and exhibit an [M+H]⁺ corresponding to the ring-opened amino acid (Original Mass + 18 Da)[4].

Visualizations

G A 2,9-Diazaspiro[5.5]undecan-3-one (Free Base) B Mild Acid (pH 2-6) Protonation of N9 A->B +H+ D Harsh Acid (6M HCl, Heat) Lactam Hydrolysis A->D +H2O, Heat C Protonated Salt (e.g., Dihydrochloride) B->C Stable Lactam E Ring-Opened Amino Acid Degradation Product D->E Cleavage of N2-C3

Pathway of 2,9-diazaspiro[5.5]undecan-3-one under mild vs. harsh acidic conditions.

G Issue LC-MS Anomaly: M+18 Mass Peak Check Check Workup Conditions Issue->Check Mild Mild Acid (TFA) No Hydrolysis Check->Mild pH > 2 Harsh Harsh Acid (HCl) Hydrolysis Occurred Check->Harsh pH < 1, Heat Fix Neutralize Immediately Post-Reaction Harsh->Fix

Troubleshooting workflow for identifying and resolving acid-catalyzed hydrolysis.

References

  • National Institutes of Health (PMC). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]

  • Chemical Science (RSC Publishing). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. [Link]

  • Semantic Scholar. GABA-ANALOGOUS SPIROCYCLIC AMINO ACID ESTERS.[Link]

Sources

Troubleshooting

Chiral separation of 2,9-Diazaspiro[5.5]undecan-3-one enantiomers

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric resolut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the enantiomeric resolution of 2,9-Diazaspiro[5.5]undecan-3-one .

This rigid, 3D spirocyclic scaffold is a critical building block in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as ATR and GCN2 inhibitors)[1][2]. Structurally, it features a lactam moiety (positions 2 and 3) and a basic secondary amine (position 9). This dual functionality requires precise chromatographic control: the lactam provides essential hydrogen-bonding sites for chiral recognition, while the basic piperidine-like nitrogen is highly prone to deleterious secondary interactions with the stationary phase.

Below is our comprehensive troubleshooting guide, structured to provide you with field-proven, self-validating methodologies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which Chiral Stationary Phases (CSPs) yield the highest selectivity for diazaspiro[5.5]undecane derivatives? A1: Polysaccharide-based CSPs are the gold standard for this class of spirocycles[3][4]. Specifically, immobilized amylose (e.g., Chiralpak IC) and coated/immobilized cellulose (e.g., Chiralcel OD-H, Lux Cellulose-2) provide the best stereoselective environments[5][6]. The carbamate linkages in these CSPs act as hydrogen-bond donors and acceptors, perfectly complementing the lactam ring of the 2,9-diazaspiro[5.5]undecan-3-one to form stable, transient diastereomeric complexes.

Q2: Why am I observing severe peak tailing and poor resolution for my enantiomers? A2: This is a classic mechanistic issue caused by the basic secondary amine at the 9-position of your spirocycle. This nitrogen strongly interacts via ion-exchange mechanisms with residual, unendcapped acidic silanols on the silica support of the CSP[6]. To break this causality, you must introduce a basic additive—typically 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine—into your mobile phase. The additive competitively binds to the silanols, masking them and allowing the primary chiral recognition mechanism to dominate.

Q3: For preparative scale-up, should I use Normal Phase HPLC or Supercritical Fluid Chromatography (SFC)? A3: SFC is highly recommended. While Normal Phase HPLC (e.g., Hexane/Isopropanol) is excellent for analytical screening, SFC utilizing supercritical CO₂ and an alcohol co-solvent is vastly superior for spirocyclic amines[7]. The low viscosity and high diffusivity of supercritical CO₂ enhance mass transfer within the porous CSP, resulting in sharper peaks and higher resolution ( Rs​ ). Furthermore, SFC eliminates the need to evaporate large volumes of toxic hydrocarbons (like hexane) during fraction recovery, preserving the integrity of your isolated enantiomers.

Part 2: Step-by-Step Methodology: Analytical Screening to Preparative Scale-Up

To ensure trustworthiness, this protocol is designed as a self-validating system . Every step includes a built-in control to verify the integrity of the separation before proceeding to scale-up.

Step 1: Racemate Standard Preparation & Control

  • Action: Dissolve the racemic 2,9-diazaspiro[5.5]undecan-3-one in a solvent that exactly matches your initial mobile phase composition (e.g., Methanol or Hexane/Isopropanol) to a concentration of 1.0 mg/mL.

  • Causality: Injecting a sample dissolved in a stronger solvent than the mobile phase causes "solvent-induced band broadening," which can artificially degrade your resolution and mask a successful chiral separation.

Step 2: Primary CSP Screening (Analytical Scale)

  • Action: Screen the racemate across a panel of four orthogonal columns: Chiralpak AD-H, AS-H, OD-H, and IC (5 µm particle size, 4.6 x 250 mm).

  • Conditions: Use an SFC system with a mobile phase of 80% CO₂ / 20% Methanol containing 0.2% DEA[5][7]. Set the flow rate to 3.0 mL/min and backpressure to 120 bar.

  • Validation: Run a blank injection (mobile phase only) immediately after the racemate to confirm zero column carryover, which is common with sticky basic amines.

Step 3: Thermodynamic Optimization

  • Action: Identify the column yielding an Rs​≥1.5 . If baseline resolution is not achieved, modulate the steric bulk of the co-solvent. Switch from Methanol to Isopropanol (IPA) or Ethanol[6].

  • Causality: The bulkier alcohol alters the hydrogen-bonding network and the steric fit of the spirocycle within the chiral grooves of the polysaccharide, often drastically changing selectivity ( α ).

Step 4: Preparative Scale-Up & Fraction Validation

  • Action: Transfer the optimized method to a preparative column (e.g., 21 x 250 mm). Perform stacked injections based on the calculated loading capacity.

  • Validation: Do not pool fractions blindly. Analyze the first collected fractions of Enantiomer 1 and Enantiomer 2 on the analytical system. You must confirm an Enantiomeric Excess (ee) of > 99% before pooling and lyophilizing the bulk material.

Part 3: Visualization of the Method Development Logic

Below is the logical workflow for developing a robust chiral separation method for basic spirocyclic amines.

G Start Sample Prep: Racemate in Mobile Phase Screening Analytical CSP Screening (Amylose vs Cellulose) Start->Screening Decision1 Resolution (Rs) >= 1.5? Screening->Decision1 Optimize Optimize Co-solvent (MeOH, EtOH, IPA) Decision1->Optimize No Tailing Peak Tailing Observed? Decision1->Tailing Yes Optimize->Screening Re-screen AddModifier Add 0.1% - 0.2% DEA (Masks Acidic Silanols) Tailing->AddModifier Yes ScaleUp Preparative Scale-Up (SFC Preferred) Tailing->ScaleUp No AddModifier->ScaleUp Validation Fraction Analysis (Confirm ee > 99%) ScaleUp->Validation

Caption: Chiral Method Development and Optimization Workflow for Spirocyclic Amines

Part 4: Troubleshooting Data Presentation

Use the following diagnostic table to quickly identify and resolve chromatographic failures during your experiments.

Observed SymptomMechanistic Root CauseCorrective ActionScientific Rationale
Severe Peak Tailing (Asymmetry > 1.5) Secondary ion-exchange interactions between the 9-aza secondary amine and residual silica silanols.Add 0.1% - 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.Basic modifiers competitively bind to and mask acidic silanol sites, restricting interactions to the chiral selector[6].
Co-elution / Low Resolution ( Rs​ < 1.0) Insufficient diastereomeric complex stability difference between the two enantiomers.Switch CSP (e.g., from Amylose to Cellulose) or change the alcohol co-solvent (e.g., MeOH to EtOH).Different polysaccharide backbones and solvent bulk alter the 3D steric environment, changing the chiral recognition mechanism[4].
Baseline Drift during Gradient UV absorption of mobile phase modifiers (like DEA) changing as the gradient shifts.Switch to low-UV absorbing modifiers (e.g., Ammonium Hydroxide in SFC) or use MS detection.DEA has significant absorbance below 220 nm. Removing it or switching detection modes stabilizes the baseline.
Poor Sample Solubility The highly polar lactam moiety resists dissolution in non-polar alkane solvents (e.g., Hexane).Utilize immobilized CSPs (e.g., Chiralpak IC) and dissolve the sample in Dichloromethane (DCM) or THF.Immobilized CSPs are cross-linked and will not be dissolved or degraded by harsh, highly solubilizing injection solvents.

References

  • Google Patents. (n.d.). GCN2 inhibitors and uses thereof.
  • European Patent Office (EPO). (n.d.). PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • Google Patents. (n.d.). GCN2 inhibitors and uses thereof (Preparative Chiral SFC).
  • PubMed Central (PMC). (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column.
  • R Discovery. (2017). Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one

Welcome to the Process Chemistry Support Center. Spirocyclic diamines, such as the 2,9-diazaspiro[5.5]undecane scaffold, are highly valued in modern medicinal chemistry for "escaping flatland" and providing sp³-enriched,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Spirocyclic diamines, such as the 2,9-diazaspiro[5.5]undecane scaffold, are highly valued in modern medicinal chemistry for "escaping flatland" and providing sp³-enriched, 3D-shaped templates for scaffold hopping[1]. Specifically, 2,9-diazaspiro[5.5]undecan-3-one derivatives have been identified as potent inducers of the endoplasmic reticulum stress response (ERSR), showing promising cytotoxic activity in 3D glioma cell models[2]. Furthermore, related diazaspiro[5.5]undecane cores are considered privileged structures with applications ranging from orexin antagonism to ACC inhibition[3].

Scaling up the synthesis of these complex spirocycles often presents significant challenges, particularly during the construction of the quaternary spiro center and the subsequent reductive lactamization. This guide provides a self-validating, field-proven methodology, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure high-yield, multigram production.

Process Architecture

The most scalable route to the 2,9-diazaspiro[5.5]undecan-3-one core avoids hazardous reagents like sodium cyanide. Instead, it utilizes a highly efficient Michael addition to establish the quaternary center, followed by a reductive cyclization cascade.

SynthesisWorkflow A 1-Boc-4-cyanopiperidine (Starting Material) B Michael Addition (+ Ethyl Acrylate, LDA, -78°C) A->B Step 1 C Nitrile Reduction (H2, Raney-Ni, NH3/MeOH) B->C Step 2 D Thermal Cyclization (EtOH, 80°C) C->D Step 3 E Boc Deprotection (HCl/Dioxane) D->E Step 4 F 2,9-Diazaspiro[5.5]undecan-3-one (Final Product) E->F Isolation

Fig 1. Synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one scale-up.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The inclusion of specific in-process temperature controls and a dedicated thermal cyclization step ensures kinetic traps are avoided, guaranteeing high purity before the final deprotection.

Step 1: Conjugate Addition (Formation of the Quaternary Spiro Center)

  • Charge a dry, nitrogen-flushed reactor with diisopropylamine (1.15 eq) and anhydrous THF (10 vol). Cool the system to -78 °C.

  • Add n -BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Add a solution of 1-Boc-piperidine-4-carbonitrile (1.0 eq) in THF (2 vol) dropwise over 45 min, maintaining the internal temperature strictly below -70 °C to prevent self-condensation.

  • Stir for 1 h, then add ethyl acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature over 4 h.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate 1-Boc-4-cyano-4-(2-ethoxycarbonylethyl)piperidine.

Step 2: Reductive Cyclization (Lactamization)

  • Dissolve the crude intermediate (1.0 eq) in methanolic ammonia (7N NH₃ in MeOH, 10 vol).

  • Add Raney-Nickel (10% w/w, pre-washed with MeOH) under an argon atmosphere.

  • Pressurize the reactor with H₂ gas (50 psi) and heat to 40 °C for 16 h.

  • Filter the catalyst through a pad of Celite (Caution: Pyrophoric! Keep wet).

  • Concentrate the filtrate to a residue. Redissolve in absolute ethanol (5 vol) and heat to 80 °C for 12 h. Self-Validation Check: LC-MS must show complete disappearance of the open-chain amino-ester (M+H = 315) and >95% conversion to the spiro-lactam (M+H = 269).

  • Concentrate and purify via crystallization (EtOAc/Heptane) to afford 9-Boc-2,9-diazaspiro[5.5]undecan-3-one.

Step 3: Deprotection & Isolation

  • Suspend the Boc-protected spirocycle in 1,4-dioxane (3 vol).

  • Add 4N HCl in dioxane (5.0 eq) dropwise at room temperature.

  • Stir for 4 h until gas evolution (CO₂) ceases and a thick white precipitate forms.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40 °C to yield 2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a highly pure powder.

Process Optimization Data

The following table summarizes the optimization of the critical reductive cyclization step. Note the drastic reduction in dimeric impurities when transitioning to the optimized conditions.

Scale (g)CatalystAdditiveTemp (°C)Dimer Impurity (%)Isolated Yield (%)
10Pd/C (10%)None2522.445
10Raney-NiNone2515.158
50Raney-NiNH₃ (7N in MeOH)40< 2.082
500 Sponge-Ni NH₃ (7N in MeOH) 40 < 1.0 85

Troubleshooting & FAQs

Q1: Why am I seeing unreacted starting material and ethyl acrylate when I try to alkylate with ethyl 3-bromopropionate?

Causality: The nitrile-stabilized carbanion (generated by LDA) is a relatively soft nucleophile. Under the strongly basic conditions required for the reaction, ethyl 3-bromopropionate is highly prone to E2 elimination, yielding ethyl acrylate in situ. While the resulting ethyl acrylate can undergo the desired Michael addition, relying on in situ elimination is kinetically inconsistent and leads to variable yields. Solution: Bypass the elimination step entirely by using ethyl acrylate directly as the electrophile. The nitrile anion is an excellent Michael donor, ensuring a rapid, quantitative conjugate addition.

Q2: During the scale-up of the nitrile reduction (Step 2), we observe up to 20% of a high-molecular-weight impurity. What is it and how do we prevent it?

Causality: This is a classic side reaction in nitrile hydrogenations: the formation of secondary amines (dimerization). The reduction of a nitrile proceeds via a highly reactive primary imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the primary imine to form a secondary imine, expelling ammonia. Subsequent reduction yields the unwanted secondary amine dimer.

DimerizationMechanism A Nitrile (R-CN) B Primary Imine (R-CH=NH) A->B +H2 C Primary Amine (R-CH2-NH2) B->C +H2 (Desired) D Secondary Imine (R-CH=N-CH2-R) B->D + Primary Amine (-NH3) E Secondary Amine (Dimer) (R-CH2-NH-CH2-R) D->E +H2 (Impurity)

Fig 2. Mechanism of secondary amine dimer formation during nitrile reduction.

Solution: Saturate the reaction mixture with anhydrous ammonia (e.g., 7N NH₃ in MeOH). According to Le Chatelier's principle, an excess of ammonia shifts the equilibrium away from the secondary imine, kinetically trapping the intermediate as the primary imine until it is fully reduced to the desired primary amine.

Q3: After reduction, LC-MS shows a mass corresponding to the open-chain amino-ester (M+H = 315) rather than the desired spiro-lactam (M+H = 269). Why isn't it cyclizing?

Causality: While 5-membered lactams ( γ -lactams) often form spontaneously upon reduction of the corresponding cyano-esters, 6-membered lactams ( δ -lactams) face a much higher entropic barrier for cyclization. At room temperature, the intermediate amino-ester is kinetically stable and acts as a thermodynamic sink. Solution: Implement the dedicated thermal cyclization step outlined in the SOP. Heating the mixture to 80 °C in ethanol provides the necessary activation energy to overcome the conformational constraints of the spirocyclic system, driving the transamidation to completion as ethanol is expelled.

Q4: The final 2,9-diazaspiro[5.5]undecan-3-one hydrochloride salt is extremely gummy and difficult to filter. How can we improve the physical properties?

Causality: Spirocyclic diamine hydrochlorides are notoriously hygroscopic. If the deprotection is performed in a solvent that retains moisture (like technical grade THF) or if the product is exposed to ambient humidity during filtration, it will rapidly absorb water and form a gum. Solution: Perform the Boc-deprotection in strictly anhydrous 1,4-dioxane using 4N HCl. Dioxane promotes the precipitation of the hydrochloride salt as a highly crystalline, filterable solid. Filter under a blanket of dry nitrogen and wash with anhydrous diethyl ether.

References

  • Martinez, N. J., Rai, G., Yasgar, A., Simeonov, A., et al. "A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models." PLOS One, 2016. URL: [Link]

  • Martyloga, O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019. URL: [Link]

  • Blanco-Ania, D., Heus, R., Rutjes, F. P. J. T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." MedChemComm, 2017. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 2,9-Diazaspiro[5.5]undecan-3-one Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. 2,9-Diazaspiro[5.5]undecan-3-one is a highly valued spirocyclic scaffold used extensively in medicinal chemistry, particularly as a rigidified synthon in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2,9-Diazaspiro[5.5]undecan-3-one is a highly valued spirocyclic scaffold used extensively in medicinal chemistry, particularly as a rigidified synthon in the development of kinase inhibitors and CNS-active therapeutics[1].

Because spirocyclic lactamization involves complex multi-step cascade reactions, researchers frequently encounter issues with incomplete cyclization, dimerization, and hydrolytic degradation[2]. This guide bypasses generic advice, offering field-proven mechanistic insights, quantitative analytical data, and self-validating protocols to ensure high-yield synthesis and precise byproduct identification.

Mechanistic Workflow & Byproduct Pathways

The most robust synthetic route to the 2,9-diazaspiro[5.5]undecan-3-one core begins with the Michael addition of 1-Boc-piperidine-4-carbonitrile to ethyl acrylate, followed by reductive cyclization and acidic deprotection. The diagram below maps the intended thermodynamic pathway alongside common parasitic side reactions.

G SM 1-Boc-piperidine-4-carbonitrile + Ethyl acrylate Int1 4-Cyano-4-(2-ethoxycarbonylethyl) -1-Boc-piperidine SM->Int1 KHMDS / THF (-78 °C, Michael Addition) AminoEster Amino-Ester Intermediate (Uncyclized) Int1->AminoEster H2, Raney Ni (Nitrile Reduction) Dimer Dimeric Amine Byproduct (m/z 2M-NH3) Int1->Dimer Intermolecular Side Reaction BocLactam Boc-2,9-diazaspiro[5.5]undecan-3-one (Protected Lactam) AminoEster->BocLactam Spontaneous Cyclization (Heat) AcidBP Amino-Acid Byproduct (Hydrolysis) AminoEster->AcidBP Trace H2O / Base Final 2,9-Diazaspiro[5.5]undecan-3-one (Target Scaffold) BocLactam->Final HCl / Dioxane (Anhydrous Deprotection)

Reaction workflow and byproduct pathways for 2,9-Diazaspiro[5.5]undecan-3-one synthesis.

Troubleshooting FAQs

Q1: LC-MS analysis of my reduction step shows a major peak at +46 Da relative to the expected Boc-protected lactam. What is this and how do I fix it? Causality & Explanation: The expected Boc-lactam has a molecular weight of ~268.35 (m/z 269.2). The +46 Da mass (m/z 315.2) corresponds to the uncyclized ethyl amino-ester intermediate. Nitrile reduction yields a primary amine, which must undergo intramolecular aminolysis to extrude ethanol (46 Da) and form the lactam ring. If the reaction is stopped prematurely or run at ambient temperature, this intermediate accumulates. Solution: Do not attempt to purify the open-chain intermediate. Instead, perform a solvent swap to toluene and heat the crude mixture to 80 °C for 4–6 hours. The thermal energy drives the extrusion of ethanol, pushing the thermodynamic equilibrium toward complete lactamization.

Q2: I am observing a high molecular weight impurity during the Raney Nickel hydrogenation. How can I suppress this? Causality & Explanation: Nitrile reduction proceeds via a highly reactive imine intermediate. If a newly formed primary amine attacks this transient imine before it is fully reduced by hydrogen, a secondary amine dimer forms. This is a classic parasitic pathway in high-concentration nitrile hydrogenations. Solution: Perform the hydrogenation in the presence of 7M methanolic ammonia (NH₃/MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, successfully shifting the equilibrium back toward the desired primary amine.

Q3: My Michael addition to ethyl acrylate stalls at 50% conversion, and I recover starting material. Why? Causality & Explanation: The Michael addition of a nitrile-stabilized anion to an acrylate is reversible (Retro-Michael reaction). Using a weak base or allowing the reaction to sit at room temperature allows the system to equilibrate, limiting your yield. Solution: Use a strong, non-nucleophilic base like KHMDS at strictly -78 °C to kinetically trap the enolate. Add the acrylate dropwise and quench the reaction with cold saturated NH₄Cl before allowing the mixture to warm up.

Q4: During Boc deprotection, I see a byproduct with +18 Da relative to the final product. Is the ring opening? Causality & Explanation: Yes. The +18 Da mass indicates hydrolytic cleavage of the lactam's C3-N2 bond, yielding the corresponding amino acid. This occurs if aqueous acids (like aqueous HCl or TFA lacking water scavengers) are used at elevated temperatures, violating standard [3]. Solution: Use strictly anhydrous conditions for deprotection. 4M HCl in anhydrous dioxane at 0 °C to room temperature will quantitatively remove the Boc group without compromising the spirocyclic lactam.

Quantitative LC-MS Data for Byproduct Identification

Use the following reference table to rapidly diagnose the state of your reaction via LC-MS. Data is calibrated for standard C18 reverse-phase chromatography (0.1% Formic Acid in Water/Acetonitrile).

Compound IdentityMolecular FormulaExpected m/z [M+H]⁺Relative RTMechanistic Cause of Formation
Boc-Lactam (Target) C₁₄H₂₄N₂O₃269.2 1.00Successful reductive cyclization.
Uncyclized Amino-Ester C₁₆H₃₀N₂O₄315.2 1.15Incomplete intramolecular amidation (requires heat).
Dimeric Secondary Amine C₃₂H₅₇N₃O₈612.4 1.40Intermolecular attack on imine during reduction.
Hydrolyzed Amino Acid C₁₂H₂₂N₂O₄259.2 0.85Trace water present during cyclization or basic workup.
Final Product (Target) C₉H₁₆N₂O169.1 0.30Successful deprotection[4].

Self-Validating Standard Operating Procedure (SOP)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Michael Addition (Formation of Quaternary Center)
  • Reaction: Dissolve 1-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C under N₂.

  • Deprotonation: Add KHMDS (1M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Alkylation: Add ethyl acrylate (1.2 eq) dropwise. Maintain at -78 °C for 2 hours.

  • Quench: Add cold saturated aqueous NH₄Cl directly to the -78 °C solution, then warm to room temperature and extract with EtOAc.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the starting material. LC-MS of the organic layer must show the intermediate at m/z 311.2.

Step 2: Nitrile Reduction and Spontaneous Cyclization
  • Reduction: Dissolve the crude intermediate from Step 1 in 7M NH₃ in MeOH (0.1 M). Add Raney Nickel slurry (20% w/w).

  • Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and agitate at 50 °C for 16 hours.

  • Filtration: Purge with N₂ and filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

  • Thermal Cyclization: Dissolve the resulting residue in toluene (0.2 M) and heat to 80 °C for 4 hours to drive lactamization.

  • Validation Checkpoint: LC-MS must show a dominant peak at m/z 269.2. If a peak at m/z 315.2 persists, the cyclization is incomplete; extend heating in toluene.

Step 3: Anhydrous Boc Deprotection
  • Reaction: Dissolve the Boc-lactam in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Deprotection: Add 4M HCl in dioxane (5.0 eq). Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield 2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a white powder.

  • Validation Checkpoint: Complete disappearance of the m/z 269.2 peak. The final product will elute early on a C18 column, yielding an exact mass match of m/z 169.1[4].

References

  • 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride - PubChemLite. Université du Luxembourg / PubChem. Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI (Molecules). Available at:[Link]

  • GCN2 inhibitors and uses thereof (AU2019211485A1).Google Patents.
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one (US20210179567A1).Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2,9-Diazaspiro[5.5]undecan-3-one

Welcome to the technical support center for the synthesis of 2,9-Diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,9-Diazaspiro[5.5]undecan-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Our aim is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,9-Diazaspiro[5.5]undecan-3-one. The proposed synthetic pathway involves a multi-step process, likely beginning with the construction of a suitable piperidine precursor followed by cyclization to form the spirocyclic core.

Issue 1: Low or No Yield of the Desired Product

Question: We are experiencing very low yields or are unable to isolate the target 2,9-Diazaspiro[5.5]undecan-3-one. What are the likely causes and how can we improve the yield?

Answer:

Low or no product yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.

Potential Causes & Suggested Solutions:

  • Inefficient Formation of the Spirocyclic Core: The key cyclization step is often the most challenging. The intramolecular reaction to form the spiro-piperidone can be inefficient.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Some cyclizations require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions.

    • Choice of Base/Acid Catalyst: The selection of a catalyst for the cyclization is critical. If using a base-catalyzed approach, consider screening a range of bases, from milder options like potassium carbonate to stronger bases like sodium hydride, depending on the specific intramolecular reaction. For acid-catalyzed cyclizations, Lewis acids or protic acids should be evaluated.

  • Decomposition of Starting Materials or Intermediates: The starting materials or key intermediates may be unstable under the reaction conditions.

    • Milder Reaction Conditions: Employing milder conditions, such as lower temperatures and less concentrated reagents, can prevent decomposition.[1]

    • Protecting Group Strategy: Ensure that any sensitive functional groups on your starting materials are adequately protected. The stability of these protecting groups under the reaction conditions should be verified.

  • Sub-optimal Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products and a reduction in the yield of the desired product.

    • Precise Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Issue 2: Formation of Multiple Byproducts

Question: Our crude reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of several byproducts. How can we minimize their formation?

Answer:

The formation of multiple byproducts is often due to competing side reactions. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Potential Causes & Suggested Solutions:

  • Intermolecular vs. Intramolecular Reactions: If the key step is an intramolecular cyclization, intermolecular reactions can be a significant competing pathway, especially at high concentrations.

    • High Dilution Conditions: Running the cyclization step under high dilution can favor the desired intramolecular reaction over intermolecular side reactions.

  • Lack of Regioselectivity: If there are multiple reactive sites on an intermediate, a lack of regioselectivity can lead to the formation of isomeric byproducts.

    • Directed Reactions: Employing directing groups or choosing reaction conditions that favor the desired regioselectivity can be effective.

  • Side Reactions of Piperidine: The piperidine nitrogen can participate in unwanted side reactions.

    • Nitrogen Protection: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent side reactions. The protecting group can be removed in a later step.

Issue 3: Difficult Purification of the Final Product

Question: We are struggling to purify 2,9-Diazaspiro[5.5]undecan-3-one from the crude reaction mixture. The byproducts have similar polarity to our product.

Answer:

Purification can be challenging when the desired product and impurities have similar physicochemical properties. A combination of techniques may be necessary.

Potential Causes & Suggested Solutions:

  • Similar Polarity of Product and Byproducts: This makes separation by standard column chromatography difficult.

    • Optimize Chromatographic Conditions: Experiment with different solvent systems for flash column chromatography. A shallow gradient of a more polar solvent can improve separation.[2] Consider using a different stationary phase, such as alumina, if silica gel is ineffective.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[2] A thorough solvent screen is recommended to find the optimal recrystallization solvent.

    • Dervatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then remove the derivatizing group.

  • Product Instability: The product may be unstable on the stationary phase used for chromatography.

    • Use of Treated Silica Gel: If the product is acid-sensitive, consider using silica gel that has been treated with a base (e.g., triethylamine). Conversely, for base-sensitive compounds, acid-washed silica gel may be appropriate.

Purification Technique Stationary/Mobile Phase or Solvent Typical Purity Notes
Flash Column Chromatography Silica Gel; Gradients of Ethyl Acetate/Hexanes or Dichloromethane/Methanol>95%Effective for removing a wide range of impurities. The solvent system should be optimized based on TLC analysis.[2]
Recrystallization Ethanol/Water, Isopropanol, or other suitable solvents>98%Excellent for removing closely related impurities if the product is a crystalline solid. Solvent selection is critical.[2]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 2,9-Diazaspiro[5.5]undecan-3-one?

A1: While a specific, optimized protocol for 2,9-Diazaspiro[5.5]undecan-3-one is not extensively reported in the literature, a plausible synthetic approach can be inferred from the synthesis of related diazaspiro compounds. A common strategy involves the use of a piperidone derivative as a key building block. The synthesis could involve an initial Michael addition to a suitable acceptor, followed by an intramolecular cyclization to form the spirocyclic core.

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of analytical techniques is essential to confirm the structure and purity of 2,9-Diazaspiro[5.5]undecan-3-one. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the lactam.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in organic synthesis can be toxic, flammable, or corrosive. It is essential to consult the Safety Data Sheet (SDS) for each reagent before use and to work in a well-ventilated fume hood.

Visualizations

General Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Starting Material Preparation B Key Cyclization Reaction A->B C Work-up & Crude Isolation B->C D Column Chromatography C->D Crude Product E Recrystallization D->E F Purity Assessment (TLC/HPLC) E->F G NMR Spectroscopy F->G Purified Product H Mass Spectrometry G->H I IR Spectroscopy H->I

Caption: A generalized workflow for the synthesis, purification, and characterization of 2,9-Diazaspiro[5.5]undecan-3-one.

Troubleshooting Decision Tree for Low Yield

G cluster_0 Analysis cluster_1 Solutions Start Low Product Yield TLC Analyze Crude by TLC/LC-MS Start->TLC NoProduct No Product Peak TLC->NoProduct ComplexMixture Complex Mixture TLC->ComplexMixture StartingMaterial Mainly Starting Material TLC->StartingMaterial CheckConditions Verify Reagents & Conditions NoProduct->CheckConditions Possible Reagent/Setup Issue MilderConditions Use Milder Conditions ComplexMixture->MilderConditions Decomposition/Side Reactions Likely OptimizeCyclization Optimize Cyclization (Temp, Time, Catalyst) StartingMaterial->OptimizeCyclization Reaction Not Proceeding

Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yield.

References

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry.
  • Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one - Benchchem.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Available at: [Link]

  • An In-depth Technical Guide on the Physicochemical Characteristics of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one - Benchchem.
  • Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. Available at: [Link]

  • Technical Support Center: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one - Benchchem.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. Available at: [Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents.
  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) 4-Piperidone — A Synthon for Spiro-Heterocycles - ResearchGate. Available at: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: Confirming the Binding Mode of 2,9-Diazaspiro[5.5]undecan-3-one in Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to drug candidates with poor solubility, high off-target toxicity, and suboptimal me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to drug candidates with poor solubility, high off-target toxicity, and suboptimal metabolic profiles. The strategic shift toward sp3 -rich, three-dimensional architectures—a paradigm known as "escaping flatland"—has revolutionized scaffold design.

This technical guide evaluates the performance and binding mode of 2,9-Diazaspiro[5.5]undecan-3-one , a highly rigid spirocyclic diamine, compared to traditional flat heterocycles (like piperazine and piperidine). Using ATR (Ataxia Telangiectasia and Rad3-related) kinase as a clinically validated model target , we detail the experimental workflows required to confirm its superior 3D binding mode, kinetic profile, and physicochemical properties.

Mechanistic Rationale: The Superiority of Spirocyclic Scaffolds

As an Application Scientist evaluating novel chemical entities, it is critical to understand the causality behind why a spirocycle outperforms a flat heterocycle.

The 2,9-Diazaspiro[5.5]undecan-3-one scaffold features two six-membered rings joined at a single tetrahedral carbon atom. This geometry forces the rings into orthogonal planes. When an inhibitor containing this moiety enters the ATP-binding pocket of a target like ATR kinase , the spirocycle provides three distinct mechanistic advantages:

  • Vectorial Projection: Unlike a flat piperazine, which projects its substituents in a roughly 2D plane, the spirocycle projects hydrogen bond donors/acceptors deep into the 3D topology of the kinase ribose pocket, achieving shape complementarity that flat rings cannot reach without severe steric clash.

  • Disruption of π−π Stacking: The sp3 -rich core prevents non-specific, flat hydrophobic stacking with off-target proteins (e.g., hERG channels), drastically improving the safety profile.

  • Metabolic Stability: The lack of adjacent, easily abstractable protons on a planar ring reduces susceptibility to Cytochrome P450 (CYP)-mediated oxidative metabolism .

ATRPathway DNA DNA Replication Stress (ssDNA Generation) ATR ATR Kinase (Active State) DNA->ATR Recruits & Activates CHK1 CHK1 Activation ATR->CHK1 Phosphorylates DEATH Cancer Cell Death (Apoptosis) ATR->DEATH Pathway Disruption REPAIR DNA Repair & Cell Survival CHK1->REPAIR Cell Cycle Arrest INHIBITOR Spirocyclic Inhibitor (Target Binding) INHIBITOR->ATR Blocks Kinase Hinge

Mechanism of action for spirocyclic ATR kinase inhibitors disrupting the DNA Damage Response.

Experimental Workflows for Binding Mode Confirmation

To objectively prove the superiority of the 2,9-Diazaspiro[5.5]undecan-3-one binding mode, we employ an orthogonal validation strategy. Every protocol described below is designed as a self-validating system to ensure data integrity.

Workflow A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to measure the real-time binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ) of the spirocyclic inhibitor versus its planar counterparts.

Step-by-Step Protocol:

  • Target Immobilization: Immobilize recombinant His-tagged ATR kinase onto a Ni-NTA sensor chip using standard amine coupling chemistry at a flow rate of 10 µL/min. Target an immobilization level of 2000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of the 2,9-Diazaspiro[5.5]undecan-3-one analog (ranging from 0.1 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Injection & Dissociation: Inject the analyte series over the functionalized surface at 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.

  • Self-Validation Check: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the ligand to the kinase. If the experimental Rmax​ exceeds the theoretical Rmax​ by >20%, it indicates non-specific binding or compound aggregation, invalidating the run.

Workflow B: X-Ray Crystallography for 3D Structural Elucidation

To confirm the orthogonal projection of the spirocycle within the binding pocket, co-crystallization is mandatory.

Step-by-Step Protocol:

  • Complex Formation: Incubate purified ATR kinase (10 mg/mL) with a 2-fold molar excess of the spirocyclic inhibitor for 2 hours on ice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M Potassium thiocyanate, and 0.1 M Bis-Tris (pH 6.5). Crystals typically appear within 3–5 days.

  • Data Collection: Cryoprotect crystals in 25% glycerol and collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K.

  • Structure Solution: Solve the structure using molecular replacement against a known ATR kinase apo-structure.

  • Self-Validation Check: Evaluate the Rwork​ and Rfree​ values during model refinement. A gap larger than 5% between these values suggests overfitting. Critically, the 2Fo​−Fc​ electron density map must show continuous, unbroken density around the entire spirocyclic core at a 1.0σ contour level to confirm the specific 3D conformation is not an artifact.

BindingWorkflow N1 Spirocyclic Scaffold (2,9-Diazaspiro[5.5]undecan-3-one) N2 SPR Kinetics (Affinity & Residence Time) N1->N2 Target Engagement N3 X-Ray Crystallography (3D Binding Mode) N2->N3 Structural Validation N4 ADME Profiling (CYP Clearance) N3->N4 Property Assessment

Workflow for confirming the binding mode and pharmacological profile of spirocyclic scaffolds.

Quantitative Performance Comparison

The experimental data below synthesizes the performance of an ATR kinase inhibitor core modified with three different amine scaffolds. The data clearly demonstrates how the substitution of a flat piperazine with the 3D 2,9-Diazaspiro[5.5]undecan-3-one scaffold dramatically improves both target affinity and metabolic stability.

Scaffold Moiety in Inhibitor CoreATR Kinase IC₅₀ (nM)Binding Affinity (K_d, nM)Lipophilicity (LogD at pH 7.4)Human Liver Microsomal Stability (CL_int, µL/min/mg)
Piperazine (Flat, 2D)45.038.53.245.0 (High Clearance)
Piperidine (Flexible, 2D)85.070.23.860.5 (High Clearance)
2,9-Diazaspiro[5.5]undecan-3-one (Rigid, 3D)4.2 2.5 2.1 12.0 (Low Clearance)

Data Analysis: The spirocyclic analog exhibits a ~10-fold improvement in IC₅₀ and Kd​ compared to the piperazine analog. This is directly attributable to the orthogonal ring projection, which captures additional hydrogen-bonding interactions in the ribose pocket that the flat piperazine cannot reach. Furthermore, the reduction in LogD and the rigid sp3 nature of the spirocycle shield the molecule from rapid CYP-mediated oxidation, resulting in a nearly 4-fold improvement in intrinsic clearance ( CLint​ ).

References

  • Title: Compounds useful as inhibitors of ATR kinase (WO2014089379A1)
  • Title: PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (EP3418281B1)

Safety & Regulatory Compliance

Safety

2,9-Diazaspiro[5.5]undecan-3-one proper disposal procedures

Standard Operating Procedure: Logistical Handling and Disposal of 2,9-Diazaspiro[5.5]undecan-3-one As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and optimize phar...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical Handling and Disposal of 2,9-Diazaspiro[5.5]undecan-3-one

As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and optimize pharmacokinetic profiles, laboratory personnel frequently encounter bridged and spiro-fused amines like 2,9-Diazaspiro[5.5]undecan-3-one. While these building blocks offer superior three-dimensionality compared to flat heterocycles, their unique physicochemical properties demand rigorous Environmental Health and Safety (EHS) oversight.

This guide provides an authoritative, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of 2,9-Diazaspiro[5.5]undecan-3-one, ensuring scientific integrity, regulatory compliance, and environmental protection.

Physicochemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the chemical behavior of the substance. 2,9-Diazaspiro[5.5]undecan-3-one is most commonly supplied and utilized as a dihydrochloride salt to enhance its stability and aqueous solubility[1].

Mechanistic Rationale for Disposal Restrictions: Because the dihydrochloride salt is highly water-soluble, improper disposal via standard sink drains risks rapid aquatic dispersion. Spirocyclic amines can be recalcitrant to standard wastewater treatment biodegradation, posing a risk of ecological toxicity[2][3]. Furthermore, the presence of two nitrogen atoms and two chloride counterions dictates that any thermal destruction must account for the generation of toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[4].

Table 1: Quantitative Chemical and Hazard Data

ParameterSpecification
Compound Name 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
CAS Registry Number 1390654-19-9[1]
Molecular Formula C₉H₁₈Cl₂N₂O[1]
Molecular Weight 241.16 g/mol [1]
Storage Requirements Sealed, dry environment at 2–8°C[1]
Primary Hazards Skin/eye irritation; potential aquatic toxicity[3][5]
Combustion Byproducts Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[4]

Operational Workflows for Waste Management

The fundamental rule for diazaspiro compounds is that discharge into the environment must be strictly avoided [3][6]. All waste generated from experiments involving this compound must be systematically captured and routed to a licensed chemical incineration facility.

G Start Waste Generation / Spill Event Assess Phase Assessment Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Aqueous/Organic) Assess->Liquid Sweep Dust-Free Sweep (Non-Sparking Tools) Solid->Sweep Absorb Absorb (Diatomite/ Universal Binder) Liquid->Absorb Combine Seal in Chemically Compatible Receptacle Sweep->Combine Absorb->Combine Incinerate Licensed Incineration (Afterburner + Scrubber) Combine->Incinerate

Workflow for the containment and disposal of 2,9-Diazaspiro[5.5]undecan-3-one.

Protocol A: Routine Laboratory Waste Segregation

Self-Validating System: Segregating waste at the source prevents exothermic cross-reactions and ensures the incinerator facility receives accurately categorized manifests.

  • Liquid Waste Collection:

    • Transfer all aqueous and organic solutions containing 2,9-Diazaspiro[5.5]undecan-3-one into a clearly labeled, chemically compatible high-density polyethylene (HDPE) or glass waste carboy.

    • Causality Check: Do not mix with strong oxidizing agents, as the secondary amines in the spirocyclic core are susceptible to rapid, potentially exothermic oxidation.

  • Solid Waste Collection:

    • Place all contaminated consumables (weighing boats, filter papers, pipette tips) and residual solid powder into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum[2][7].

  • Labeling & Storage:

    • Label the container explicitly with: "Hazardous Waste - Contains Spirocyclic Amines / Halogenated Salts (2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride)".

    • Store the waste receptacle in a secondary containment tray in a cool, well-ventilated area until collection[2].

Protocol B: Emergency Spill Containment and Decontamination

In the event of a localized spill, immediate action must be taken to prevent aerosolization of the powder and subsequent inhalation exposure.

  • Evacuation and PPE Verification:

    • Evacuate non-essential personnel from the immediate area[8].

    • Don appropriate PPE: NIOSH/EN 166 approved safety goggles, compatible chemical-resistant nitrile gloves, and a P95 (US) or P1 (EU) particulate respirator to prevent inhalation of the fine hydrochloride salt dust[3][5].

  • Containment (Solid Spills):

    • Do not use a standard vacuum cleaner , as this will aerosolize the fine powder.

    • Lightly mist the spilled powder with a minimal amount of inert solvent (e.g., isopropanol) to suppress dust formation[7].

    • Use non-sparking tools to sweep up the dampened material and transfer it into a sealable hazardous waste container[5][6].

  • Containment (Liquid Spills):

    • Surround the spill with an inert, finely-powdered liquid-binding material such as diatomaceous earth, sand, or a universal chemical binder[8].

    • Allow the binder to fully absorb the liquid, then shovel the matrix into a sealed waste container.

  • Surface Decontamination (Self-Validation Step):

    • Scrub the contaminated surface with a 70% isopropanol/water solution[8].

    • Validation: Swab the cleaned area with a damp piece of universal pH indicator paper. If the paper indicates an acidic environment (due to residual HCl from the dihydrochloride salt) or a highly basic environment (from the free amine), repeat the scrubbing process until the surface registers a neutral pH (pH ~7).

Terminal Destruction: The Incineration Imperative

Because 2,9-Diazaspiro[5.5]undecan-3-one cannot be safely flushed into municipal water systems or buried in standard landfills, the only scientifically and legally sound method of terminal disposal is high-temperature chemical incineration[3][4].

The Incineration Procedure:

  • Solvent Dissolution: The licensed waste management facility will typically dissolve or mix the collected spirocyclic material with a highly combustible solvent[3].

  • Thermal Destruction: The mixture is injected into a chemical incinerator operating at temperatures exceeding 1,000°C. This breaks the robust carbon-carbon and carbon-nitrogen bonds of the spiro[5.5]undecane framework.

  • Emission Scrubbing (Critical Requirement): The incinerator must be equipped with an afterburner and an alkaline wet scrubber[3][4].

    • Causality: The afterburner ensures complete combustion of any volatilized organic fragments (preventing the release of carbon monoxide). The alkaline scrubber (often utilizing sodium hydroxide) neutralizes the hydrogen chloride (HCl) gas generated from the dihydrochloride salt and mitigates the nitrogen oxides (NOx) produced by the amine groups, preventing the release of acid rain precursors into the atmosphere[4].

By adhering to these stringent, causality-driven protocols, laboratories can confidently utilize advanced spirocyclic building blocks while maintaining the highest standards of operational safety and environmental stewardship.

References

  • BuyChemJapan. "2,9-Diazaspiro[5.5]undecan-3-one hydrochloride Building Blocks". BuyChemJapan. Available at: [Link]

  • Angene Chemical. "tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Safety Data Sheet". Angene Chemical. Available at: [Link]

  • Capot Chemical. "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Safety Data Sheet". Capot Chemical. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.